Boc-Glu-OBzl
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZUKWBYQQYBTF-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184917 | |
| Record name | tert-Butyloxycarbonyl-glutamic acid 1-benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30924-93-7 | |
| Record name | 1-(Phenylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30924-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyloxycarbonyl-glutamic acid 1-benzyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030924937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyloxycarbonyl-glutamic acid 1-benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Boc-Glu-OBzl: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis applications, and experimental protocols related to N-α-tert-Butoxycarbonyl-L-glutamic acid benzyl ester (Boc-Glu-OBzl). This valuable reagent is a cornerstone in modern peptide synthesis and a critical building block in the development of peptide-based therapeutics.
Chemical Identity and Properties
This compound is a derivative of the amino acid L-glutamic acid, where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and one of the carboxylic acid groups is protected as a benzyl ester (OBzl). This dual protection strategy allows for the selective formation of peptide bonds at the unprotected carboxyl group. It is important to distinguish between the two isomeric forms, the α-benzyl ester and the γ-benzyl ester, which have distinct CAS numbers and are used for different strategic purposes in peptide synthesis.
Table 1: Physicochemical Properties of Boc-L-glutamic acid benzyl esters
| Property | Boc-L-glutamic acid α-benzyl ester | Boc-L-glutamic acid γ-benzyl ester |
| Synonyms | Boc-Glu(α-OBzl)-OH, Boc-L-glutamic acid 1-benzyl ester | Boc-Glu(γ-OBzl)-OH, Boc-L-glutamic acid 5-benzyl ester |
| CAS Number | 30924-93-7[1] | 13574-13-5[2] |
| Molecular Formula | C₁₇H₂₃NO₆[1] | C₁₇H₂₃NO₆[2] |
| Molecular Weight | 337.37 g/mol [1] | 337.37 g/mol [2] |
| Appearance | White to off-white powder/solid[1] | White to slight yellow to beige powder |
| Melting Point | 95-99 °C[1] | 69-71 °C |
| Solubility | Soluble in DMF, DMSO, Ethanol[1] | Clearly soluble in DMF |
| Storage Temperature | -20°C[1] | 2-8°C |
Role in Peptide Synthesis
This compound is a key reagent in Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the α-amino group, which can be selectively removed under mildly acidic conditions. The benzyl ester, on the other hand, offers more robust protection of the side-chain carboxylic acid and is typically removed at the final stage of synthesis under harsher conditions. This orthogonality is fundamental to the stepwise elongation of the peptide chain.
Reactivity and Deprotection Strategies
The chemical utility of this compound is defined by the distinct reactivity of its two protecting groups.
-
Boc Group Removal (Deprotection): The Boc group is labile to acid. It is typically removed using a solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM). This deprotection step exposes the free amine, which is then neutralized to participate in the subsequent coupling reaction.
-
Benzyl Ester Group Removal (Cleavage): The benzyl ester is stable to the mildly acidic conditions used for Boc removal. Its cleavage is typically achieved at the end of the peptide synthesis, concurrently with the cleavage of the peptide from the resin. Common methods include:
-
Strong Acidolysis: Anhydrous hydrogen fluoride (HF) is a common reagent for cleaving benzyl esters and other benzyl-based protecting groups, as well as cleaving the peptide from the resin in Boc-SPPS.[3][4] This method is effective but requires specialized equipment due to the hazardous nature of HF. The mechanism proceeds via an SN1 or SN2 pathway, depending on the HF concentration, which can generate benzyl carbocations that may lead to side reactions.[4][5][6]
-
Catalytic Hydrogenolysis: A milder method for benzyl ester deprotection is catalytic hydrogenolysis.[7][8] This involves reacting the protected peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is advantageous for sensitive peptides but may not be compatible with other functional groups that are also susceptible to reduction.
-
Potential Side Reactions
Several side reactions can occur when using this compound in peptide synthesis:
-
Pyroglutamate Formation: An N-terminal glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl residue, especially under acidic or basic conditions. This results in a mass loss of 18 Da.
-
Transesterification: In the presence of alcohols and a base, the benzyl ester can undergo transesterification.
-
Acylium Ion Formation: During strong acid cleavage with HF, the glutamic acid side chain can form a reactive acylium ion, which can lead to byproducts.
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can lead to the formation of a diketopiperazine, cleaving the dipeptide from the resin.
Experimental Protocols
The following are generalized protocols for the use of this compound in manual Boc-SPPS.
Boc Deprotection
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Drain the solution and add a fresh solution of 25-50% TFA in DCM.
-
Agitate the mixture for 20-30 minutes.
-
Filter the resin and wash thoroughly with DCM to remove residual TFA and the cleaved Boc group.
Neutralization
-
Wash the peptide-resin with isopropanol (IPA) and then with DCM.
-
Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) for 5-10 minutes.
-
Filter the resin and wash thoroughly with DCM or NMP to remove excess base.
Coupling of this compound
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin substitution) and a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-4 equivalents) in NMP or dimethylformamide (DMF).[9]
-
Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.[9]
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test.
Final Cleavage and Benzyl Ester Deprotection (HF Method)
Caution: Anhydrous HF is extremely hazardous and should only be handled by trained personnel in a specialized apparatus.
-
Place the dried peptide-resin in the reaction vessel of an HF apparatus.
-
Add a scavenger mixture (e.g., anisole, p-cresol) to trap reactive carbocations.
-
Cool the vessel in a dry ice/alcohol bath.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide precipitate with cold ether to remove scavengers.
-
Dissolve the crude peptide in an appropriate aqueous buffer and lyophilize.
Spectroscopic Characterization
While specific spectra are dependent on the exact conditions and instrument, the following provides an overview of the expected spectroscopic features of this compound.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The aromatic protons of the benzyl group would appear in the region of 7.3-7.4 ppm. The methylene protons of the benzyl group would likely be a singlet around 5.1 ppm. The α-proton of the glutamic acid residue would be a multiplet, and the β- and γ-protons would also appear as multiplets.
-
¹³C NMR: The carbon NMR would show signals for the quaternary carbon and methyl carbons of the Boc group, the aromatic carbons of the benzyl group, and the carbonyl carbons of the ester and carbamate. Based on data for similar compounds, the carbonyl carbon of the Boc group is expected around 155 ppm, while the ester and carboxylic acid carbonyls would be in the 170-175 ppm region.
-
Mass Spectrometry: In mass spectrometry, Boc-protected amino acids often show a characteristic neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) upon fragmentation. The fragmentation pattern will also be influenced by the benzyl ester group.
Logical and Experimental Workflows
The use of this compound in peptide synthesis follows a logical, cyclical process.
The deprotection of the orthogonal protecting groups is a key aspect of this strategy.
Conclusion
This compound is an indispensable tool for researchers in peptide chemistry and drug development. Its well-defined chemical properties and the orthogonal nature of its protecting groups allow for the precise and efficient synthesis of complex peptides. A thorough understanding of its reactivity, potential side reactions, and appropriate experimental protocols is crucial for its successful application in the laboratory. This guide provides a solid foundation for scientists working with this important amino acid derivative.
References
- 1. This compound | CAS 30924-93-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Cas 13574-13-5,Boc-L-Glutamic acid 5-benzylester | lookchem [lookchem.com]
- 3. peptide.com [peptide.com]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Boc-L-glutamic Acid 5-Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for Boc-L-glutamic acid 5-benzyl ester (also known as Boc-Glu(OBzl)-OH), a critical building block in peptide synthesis and pharmaceutical development. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to aid in methodological selection and optimization.
Introduction
Boc-L-glutamic acid 5-benzyl ester is a derivative of the non-essential amino acid L-glutamic acid. It features two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a benzyl ester on the γ-carboxyl group (the 5-position). This orthogonal protection scheme is highly valuable in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, allowing for the selective deprotection of either the N-terminus or the side chain carboxyl group. This enables the controlled formation of peptide bonds and the introduction of modifications at specific sites within a peptide sequence.
The synthesis of this compound presents a key chemical challenge: the selective functionalization of the γ-carboxyl group over the sterically less hindered α-carboxyl group. This guide will explore the two predominant and effective pathways to achieve this synthesis:
-
Pathway 1: N-terminal Boc protection of L-glutamic acid, followed by selective γ-benzylation.
-
Pathway 2: Selective γ-benzylation of L-glutamic acid, followed by N-terminal Boc protection.
Each pathway offers distinct advantages and challenges in terms of reaction conditions, reagent availability, and overall yield.
Synthesis Pathways
The synthesis of Boc-L-glutamic acid 5-benzyl ester can be approached in two primary ways, differing in the sequence of the protection and esterification steps.
Pathway 1: Boc Protection Followed by Selective γ-Esterification
This pathway first protects the amino group of L-glutamic acid with a Boc group, followed by the selective esterification of the γ-carboxyl group. The initial Boc protection is a high-yielding and straightforward reaction. The subsequent selective γ-benzylation is the critical step, with metal-catalyzed methods showing high promise.
Caption: Pathway 1: N-Boc protection followed by selective γ-benzylation.
Pathway 2: Selective γ-Esterification Followed by Boc Protection
In this alternative route, the γ-carboxyl group of L-glutamic acid is first selectively esterified with benzyl alcohol. This step is typically acid-catalyzed. The resulting γ-benzyl L-glutamate is then subjected to a standard Boc protection reaction.
An In-depth Technical Guide on the Solubility and Stability of Boc-Glu-OBzl
This technical guide provides a comprehensive overview of the solubility and stability of N-α-tert-Butoxycarbonyl-L-glutamic acid α-benzyl ester (Boc-Glu-OBzl), a key intermediate in peptide synthesis and drug development. The information is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.
Introduction
This compound is a protected form of L-glutamic acid where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group and the α-carboxyl group is protected as a benzyl ester (OBzl). This dual protection strategy allows for the selective manipulation of the γ-carboxyl group and is crucial in the stepwise synthesis of complex peptides.[1] The Boc and benzyl ester groups also enhance the compound's stability during synthesis.[1][2][3][] Understanding the solubility and stability of this reagent is critical for its effective use in synthetic protocols and for ensuring its quality and integrity during storage.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₃NO₆ | [5] |
| Molecular Weight | 337.37 g/mol | [5][6] |
| Appearance | White to off-white powder/solid | [1][5][6][7] |
| Melting Point | 95-99 °C | [6] |
Solubility Data
The solubility of this compound has been determined in various organic solvents. The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Concentration | Observation | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (296.41 mM) | Soluble, saturation unknown. | [8] |
| ≥ 10 mg/mL (29.64 mM) | Soluble, saturation unknown. | [5] | |
| Ethanol | 50 mg/mL | Clear to slightly hazy solution. | [7] |
| Dimethylformamide (DMF) | 1 mmole in 2 mL (~169 mg/mL) | Clearly soluble. | |
| Chloroform | Not specified | Slightly soluble. | [9] |
| Methanol | Not specified | Slightly soluble. | [9] |
It is noted that hygroscopic DMSO can significantly impact the solubility of the product, and newly opened DMSO is recommended for preparing solutions.[5][8]
Stability and Storage
Proper storage is essential to maintain the integrity of this compound. The stability of the compound in both solid form and in solution under various conditions is outlined below.
| Form | Temperature | Duration | Reference |
| Powder (Solid) | -20°C | 3 years | [5][6] |
| 4°C | 2 years | [5] | |
| 2-8°C | Not specified | ||
| Room Temperature | Not specified (dry, sealed) | [7] | |
| In Solvent | -80°C | 6 months | [5][8] |
| -20°C | 1 month | [5][8] |
The ester linkage in this compound is susceptible to hydrolysis under alkaline conditions. Specifically, incubation in a pH 11 buffer solution can lead to the complete conversion to the corresponding glutamic acid derivative.[10] The Boc protecting group is sensitive to strong acids.
Experimental Protocols
While specific, detailed experimental protocols for determining the solubility and stability of this compound are not extensively published in the provided search results, standard laboratory methods are applicable. The following are generalized protocols for such determinations.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the residual solid.
-
Calculation: The solubility is calculated based on the mass of the dissolved solid in the known volume of the solvent.
-
Sample Preparation: Prepare solutions of this compound in the desired solvent or buffer at a known concentration.
-
Stress Conditions: Subject the samples to various stress conditions (e.g., different temperatures, pH values, light exposure) for specific time intervals.
-
Time-Point Analysis: At each time point, withdraw an aliquot of the sample.
-
HPLC Analysis: Analyze the aliquot using a suitable HPLC method (e.g., reverse-phase C18 column) to separate the parent compound from any degradation products. Purity is often assessed by TLC as well.[6]
-
Data Analysis: Quantify the peak area of this compound at each time point to determine the rate of degradation.
Visualizations
Caption: Protection of L-Glutamic Acid to form this compound.
Caption: A typical workflow for determining the solubility of a compound.
Caption: A generalized workflow for assessing chemical stability via HPLC.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound 30924-93-7 [sigmaaldrich.com]
- 7. This compound [myskinrecipes.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cas 30924-93-7,Boc-L-Glutamic acid 1-benzyl ester | lookchem [lookchem.com]
- 10. Diverse protein manipulations with genetically encoded glutamic acid benzyl ester - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Boc-Glu-OBzl
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Boc-Glu-OBzl, a protected amino acid derivative crucial in peptide synthesis and drug development. The following sections detail its chemical and physical properties, potential hazards, handling and storage procedures, and emergency measures. This document is intended to supplement, not replace, formal safety training and institutional safety protocols.
Chemical and Physical Properties
N-α-tert-Butoxycarbonyl-L-glutamic acid γ-benzyl ester, commonly known as Boc-L-Glu(OBzl)-OH, is a widely used building block in solid-phase peptide synthesis (SPPS).[1] Its Boc protecting group on the alpha-amino group and benzyl ester on the side-chain carboxyl group allow for controlled, sequential peptide chain elongation.[2] The physical and chemical properties of both the L- and D-isomers are summarized below.
| Property | Boc-L-Glu(OBzl)-OH | Boc-D-Glu-OBzl |
| Synonyms | Nα-Boc-L-glutamic acid γ-benzyl ester | N/A |
| CAS Number | 13574-13-5[3][4] | 34404-30-3 |
| Molecular Formula | C17H23NO6[3][5] | C17H23NO6 |
| Molecular Weight | 337.37 g/mol [3][6] | 337.37 g/mol |
| Appearance | White to off-white powder[6] | Powder |
| Melting Point | 69-71 °C[3] or 95-99 °C | Not specified |
| Optical Activity | [α]20/D −5.5±0.5°, c = 1% in acetic acid[3] | Not specified |
| Solubility | Soluble in DMF[6] | Not specified |
| Storage Temperature | 2-8°C[3][6] or -20°C | Not specified |
Safety and Handling
While Boc-Glu(OBzl)-OH is not classified as hazardous under EU regulations, it is crucial to handle it with care, as with all laboratory chemicals.[5] The toxicological properties have not been thoroughly investigated.[7]
Hazard Identification
-
Potential Health Effects:
-
GHS Hazard Statements: Not classified.
-
GHS Pictograms: Not applicable.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment should be worn when handling Boc-Glu(OBzl)-OH to minimize exposure.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[3] |
| Skin Protection | Chemical-resistant gloves (inspect before use) and a lab coat.[3][7] |
| Respiratory Protection | A dust mask (e.g., N95) or a respirator should be used if dust is generated.[3][7] |
Handling and Storage
-
Handling:
-
Storage:
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5][7] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5][7] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[5][7] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7] |
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7]
-
Hazardous Combustion Products: Oxides of carbon (CO, CO2) and nitrogen (NOx).[5]
-
Fire-Fighting Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation and breathing dust. Evacuate personnel to safe areas.[7][9]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7][9]
-
Methods for Cleaning Up: Sweep up and shovel the material into a suitable, closed container for disposal. Avoid creating dust.[5][7]
Experimental Protocols
Boc-Glu(OBzl)-OH is a key reagent in Boc solid-phase peptide synthesis (SPPS). The following is a generalized workflow for its use in coupling reactions. Specific protocols may vary depending on the resin, coupling reagents, and the peptide sequence.
General Boc-SPPS Coupling Protocol
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM for peptide acids, MBHA or BHA for peptide amides) to which the first amino acid is attached.[10]
-
Boc Deprotection:
-
Neutralization:
-
Wash the peptide-resin with isopropanol (IPA) and then with DCM.[10]
-
Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) for 5-10 minutes to neutralize the protonated N-terminal amine.[10]
-
Filter and wash the resin thoroughly with DCM or NMP to remove excess base.[10]
-
-
Coupling of Boc-Glu(OBzl)-OH:
-
Pre-activation: In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3-4 equivalents relative to resin substitution) and a coupling agent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-4 equivalents) in NMP or dimethylformamide (DMF).[10]
-
Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.[10]
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin and agitate until the coupling reaction is complete (monitor with a ninhydrin test).[10]
-
-
Washing: Wash the resin thoroughly to remove unreacted reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester of the glutamic acid) are removed, typically using a strong acid like anhydrous hydrogen fluoride (HF).[10]
-
Work-up: Precipitate the crude peptide with cold diethyl ether, wash, dissolve in an appropriate buffer, and lyophilize.[10]
Visualizations
Caption: General workflow for Boc-SPPS using Boc-Glu(OBzl)-OH.
Caption: Potential hazardous decomposition products of Boc-Glu(OBzl)-OH.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. Boc-Glu(OBzl)-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Boc-Glu(OBzl)-OH (cryst) Novabiochem® | 13574-13-5 [sigmaaldrich.com]
- 7. capotchem.com [capotchem.com]
- 8. peptide.com [peptide.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
The Versatile Role of Boc-Glu-OBzl in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Among the arsenal of protected amino acids, N-α-tert-butyloxycarbonyl-L-glutamic acid γ-benzyl ester, commonly abbreviated as Boc-Glu-OBzl, stands out as a cornerstone building block, particularly within the robust framework of Boc/Bzl solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth review of the multifaceted applications of this compound, detailing its chemistry, experimental protocols, and critical role in the development of therapeutic peptides.
Core Principles: The Chemistry of this compound
This compound is a derivative of the amino acid glutamic acid, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the γ-carboxyl group of the side chain is protected as a benzyl ester (OBzl). This dual protection scheme is fundamental to its utility in stepwise peptide synthesis. The Boc group offers temporary protection of the N-terminus, which can be selectively removed under moderately acidic conditions, while the more stable benzyl group provides semi-permanent protection for the side chain, requiring strong acids for cleavage.[1][2] This quasi-orthogonal protection strategy is a hallmark of the Boc/Bzl chemistry.[1]
The Boc protecting group is readily cleaved by treatment with acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4] In contrast, the benzyl ester is stable to these conditions and is typically removed during the final cleavage of the peptide from the resin, a step that employs strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][4][5] This differential lability is the key to the controlled, directional elongation of the peptide chain.
Applications in Peptide Synthesis
This compound is a vital reagent in both solid-phase and solution-phase peptide synthesis. Its primary application is the incorporation of glutamic acid residues into a growing peptide chain. The benzyl protection of the side-chain carboxyl group is crucial to prevent side reactions, such as the formation of pyroglutamate from N-terminal glutamic acid residues or undesired coupling at the side chain.[6]
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the Boc/Bzl strategy remains a powerful approach, especially for the synthesis of complex and hydrophobic peptides.[1] this compound is employed in a cyclical process of deprotection, neutralization, and coupling.
A typical cycle involves:
-
Deprotection: Removal of the N-α-Boc group from the resin-bound peptide using TFA.[3]
-
Neutralization: Treatment with a base, commonly diisopropylethylamine (DIEA), to liberate the free amine.[2]
-
Coupling: Activation of the carboxyl group of the incoming this compound and its subsequent coupling to the N-terminus of the peptide chain.[7]
Quantitative Data in Boc-SPPS
The efficiency of each step in SPPS is critical for the successful synthesis of the target peptide. The following table summarizes typical quantitative data associated with the use of Boc-amino acids, including this compound, in solid-phase synthesis.
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used for peptide acids.[3][7] |
| Coupling Efficiency (per step) | >99% | Often monitored by the Kaiser test.[7] |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on the length and sequence of the peptide.[7] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification via preparative RP-HPLC is typically required.[7] |
| Final Purified Peptide Yield | 20 - 40% | Represents the yield after purification.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-yield peptide synthesis. Below are key experimental protocols involving this compound in the context of Boc-SPPS.
Protocol 1: N-α-Boc Deprotection
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes.[4]
-
Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group.
-
Proceed to the neutralization step.
Protocol 2: Coupling of this compound
-
In a separate reaction vessel, dissolve this compound (typically 3 equivalents relative to the resin substitution) and a coupling agent such as HOBt (1-hydroxybenzotriazole) (3 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a carbodiimide coupling reagent, for instance, N,N'-diisopropylcarbodiimide (DIC) (3 equivalents), and allow the activation to proceed for 10-15 minutes.[7]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours to ensure complete coupling.[7]
-
Monitor the completion of the reaction using a qualitative test like the Kaiser test. If the test is positive, indicating incomplete coupling, the coupling step may be repeated.[7]
Protocol 3: Final Cleavage and Deprotection
Caution: This procedure involves the use of highly corrosive and toxic hydrogen fluoride (HF) and must be performed in a specialized apparatus by trained personnel.
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) to protect sensitive residues from side reactions.[7]
-
Stir the mixture at 0°C for 1-2 hours. This step cleaves the peptide from the resin and removes the benzyl side-chain protecting group from the glutamic acid residue, along with other side-chain protecting groups.[5][7]
-
Evaporate the HF under a vacuum.
-
Precipitate the crude peptide with cold diethyl ether and collect it by filtration.
-
Dissolve the crude peptide in a suitable aqueous buffer for subsequent purification by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the experimental workflows and the logical relationships in Boc-SPPS.
Caption: A single cycle in Boc solid-phase peptide synthesis.
Caption: Orthogonal deprotection strategy for this compound.
Conclusion
This compound remains an indispensable tool in the peptide chemist's repertoire. Its well-defined and robust chemistry, coupled with established protocols, allows for the reliable synthesis of a wide array of peptides. For researchers and professionals in drug development, a thorough understanding of the principles and applications of this compound is essential for the successful design and synthesis of novel peptide-based therapeutics. The data and protocols presented herein provide a solid foundation for the effective utilization of this versatile building block.
References
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to High-Purity Boc-L-Glu(OBzl)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of N-α-tert-Butyloxycarbonyl-L-glutamic acid γ-benzyl ester, commonly known as Boc-L-Glu(OBzl)-OH. It is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. This document outlines its commercial sources, key quality specifications, and detailed protocols for its application in synthesizing peptides, which are crucial for therapeutic drug development and biochemical research.
Introduction to Boc-L-Glu(OBzl)-OH
Boc-L-Glu(OBzl)-OH is a derivative of L-glutamic acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the γ-carboxyl group of the side chain is protected as a benzyl ester (OBzl). This dual-protection scheme is fundamental to the Boc/Bzl strategy in SPPS. The acid-labile Boc group is selectively removed at each cycle of synthesis with moderate acids like trifluoroacetic acid (TFA), while the more stable benzyl ester requires a strong acid, such as anhydrous hydrogen fluoride (HF), for cleavage in the final step.[1][2] This approach allows for the sequential addition of amino acids to build a target peptide sequence on a solid support.[3]
The incorporation of glutamic acid residues can enhance the hydrophilicity of polypeptides and is often vital for their structure and receptor binding capabilities.[4] The primary challenge when using N-methylated versions of this amino acid is the steric hindrance from the N-methyl group, which necessitates the use of potent activating reagents to ensure efficient coupling.[1][5]
Commercial Suppliers and Specifications
A variety of chemical suppliers offer high-purity Boc-L-Glu(OBzl)-OH. When selecting a supplier, researchers should carefully consider purity, analytical methods used for characterization, and available documentation like a Certificate of Analysis (CoA). High purity is essential to prevent the incorporation of deletion sequences or other impurities into the final peptide.
Below is a summary of specifications from prominent commercial suppliers. Note that lot-specific data should always be confirmed by consulting the CoA provided by the supplier.[6]
| Supplier | Product Name | CAS Number | Purity Specification | Analytical Method | Molecular Weight | Form |
| Sigma-Aldrich (Novabiochem®) | Boc-Glu(OBzl)-OH (cryst) | 13574-13-5 | ≥98% | TLC | 337.37 | White to off-white powder |
| Chem-Impex International | Boc-L-glutamic acid γ-benzyl ester | 13574-13-5 | ≥99.5% | Chiral HPLC | 337.4 | White powder |
| MedchemExpress | Boc-Glu(OBzl)-OH | 13574-13-5 | Not specified | Not specified | 337.37 | Crystalline solid |
| PeptaNova | Boc-D-Glu(OBzl)-OH | 35793-73-8 | ≥99.50% | HPLC | 337.37 | Synthetic Product |
| Otto Chemie Pvt. Ltd. | Boc-L-glutamic acid 5-benzyl ester | 13574-13-5 | 98%+ | Not specified | 337.37 | Powder |
| Aapptec | Boc-Glu(OBzl)-OH | 13574-13-5 | Not specified | Not specified | 337.4 | Not specified |
Note: The table includes both L- and D-enantiomers, which should be selected based on the specific requirements of the peptide sequence.
Experimental Protocols
The successful incorporation of Boc-L-Glu(OBzl)-OH into a peptide sequence relies on a well-defined series of steps within the Boc-SPPS workflow. The following protocols are standard methodologies.
The core of Boc-SPPS is a cycle of deprotection, neutralization, and coupling, repeated for each amino acid in the sequence.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
This protocol details the steps for adding one Boc-L-Glu(OBzl)-OH residue to a growing peptide chain attached to a resin (e.g., Merrifield or PAM resin).[1]
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.
-
Boc Deprotection:
-
Perform a pre-wash by treating the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.[1]
-
Drain the solution and add a fresh 25-50% TFA/DCM solution. Agitate the mixture for 20-30 minutes to completely remove the N-terminal Boc group.[1][7]
-
Filter and wash the resin thoroughly with DCM to remove residual TFA, followed by an isopropanol (IPA) wash to help remove remaining acid, and finally wash again with DCM.[1][7]
-
-
Neutralization:
-
To deprotonate the N-terminal ammonium salt, wash the resin with DCM or N-methyl-2-pyrrolidone (NMP).
-
Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or NMP for 5-10 minutes. Repeat this step to ensure complete neutralization.[1]
-
Filter and wash the resin thoroughly with DCM or NMP to remove excess base.[1]
-
-
Amino Acid Activation and Coupling:
-
Pre-activation: In a separate vessel, dissolve Boc-L-Glu(OBzl)-OH (3-4 equivalents relative to resin substitution) and a coupling reagent like HATU (3-4 equivalents) in NMP or DMF.[1]
-
Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.[1]
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin and agitate for 1-4 hours.[5][8]
-
-
Monitoring and Washing:
-
Monitor the coupling reaction's completion using a qualitative method like the Kaiser test (ninhydrin test).[5] For N-methylated amino acids, the Isatin test is required as the Kaiser test will be negative.[5]
-
If the reaction is incomplete, a second coupling may be necessary.[5]
-
Once complete, wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.[5]
-
After the final coupling cycle, the peptide must be cleaved from the resin, and the side-chain protecting groups (like OBzl) must be removed.
-
Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry it under a vacuum.
-
HF Cleavage:
-
This procedure requires specialized equipment and extreme caution.
-
Transfer the dried peptide-resin to an HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[5] This strong acid cleaves the peptide from the resin and removes the benzyl ester from the glutamic acid side chain.[1]
-
-
Work-up:
The crude peptide is typically purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are then confirmed using analytical RP-HPLC and mass spectrometry.[5]
Logical Relationships in Synthesis
The success of peptide synthesis using Boc-L-Glu(OBzl)-OH depends on the careful management of chemical conditions and reagents.
Caption: Key relationships influencing purity and yield in Boc-SPPS.
References
Spectroscopic Characterization of Boc-L-glutamic acid γ-benzyl ester (Boc-Glu-OBzl)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-L-glutamic acid γ-benzyl ester (Boc-Glu-OBzl), a critical building block in peptide synthesis and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Chemical Structure
This compound is an L-glutamic acid derivative where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the γ-carboxylic acid is protected as a benzyl ester.
Molecular Formula: C₁₇H₂₃NO₆ Molecular Weight: 337.37 g/mol
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Boc-L-Glu(OBzl)-OH (500 MHz, CDCl₃)
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| 10.5 (broad s) | Singlet | 1H | COOH |
| 7.36 (m) | Multiplet | 5H | Ar-H |
| 5.15 (d, J=7.8 Hz) | Doublet | 1H | NH |
| 5.12 (s) | Singlet | 2H | CH₂ Ph |
| 4.38 (m) | Multiplet | 1H | α-CH |
| 2.52 (m) | Multiplet | 2H | γ-CH₂ |
| 2.20 (m) | Multiplet | 2H | β-CH₂ |
| 1.44 (s) | Singlet | 9H | C(CH₃ )₃ |
Table 2: ¹³C NMR Spectroscopic Data for Boc-L-Glu(OBzl)-OH (125 MHz, CDCl₃)
| Chemical Shift (δ) [ppm] | Assignment |
| 178.1 | C OOH |
| 172.6 | C OO-Bn |
| 155.8 | NH-C OO |
| 135.7 | C -Ar |
| 128.6 | C H-Ar |
| 128.3 | C H-Ar |
| 128.2 | C H-Ar |
| 80.2 | C (CH₃)₃ |
| 66.7 | C H₂Ph |
| 53.2 | α-C H |
| 30.4 | γ-C H₂ |
| 28.3 | C(C H₃)₃ |
| 27.8 | β-C H₂ |
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for Boc-L-Glu(OBzl)-OH
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |
| 2978 | C-H stretch (aliphatic) |
| 1735 | C=O stretch (Benzyl Ester) |
| 1712 | C=O stretch (Carboxylic Acid & Carbamate) |
| 1505 | N-H bend |
| 1455 | C-H bend (aliphatic) |
| 1368 | C-H bend (t-butyl) |
| 1245, 1165 | C-O stretch |
| 740, 698 | C-H bend (aromatic) |
Mass Spectrometry (MS)
Table 4: ESI-MS Data for Boc-L-Glu(OBzl)-OH
| m/z | Ion |
| 338.1598 | [M+H]⁺ |
| 360.1417 | [M+Na]⁺ |
| 282.1179 | [M-C₄H₉+H]⁺ (Loss of t-butyl group) |
| 238.1281 | [M-Boc+H]⁺ (Loss of Boc group) |
Experimental Protocols
NMR Spectroscopy
A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. The spectrum is acquired on a 500 MHz NMR spectrometer. ¹H NMR spectra are typically recorded with 16-32 scans, and ¹³C NMR spectra with 1024-2048 scans. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are acquired using an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer). The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the ESI source via direct infusion or after separation by liquid chromatography. The analysis is performed in positive ion mode to observe the protonated ([M+H]⁺) and sodium adduct ([M+Na]⁺) molecular ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
A Technical Guide to Boc and OBzl Protecting Groups in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the judicious use of protecting groups is paramount to achieving complex molecular architectures. Among the most ubiquitous of these are the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz or Z) groups for the protection of amines, and the Benzyl (Bn) ether for the protection of alcohols. The term OBzl can refer to either the Cbz group when protecting an amine, or the Bn group for an alcohol. This technical guide provides an in-depth exploration of the Boc and OBzl protecting groups, focusing on their chemical properties, stability, and the experimental protocols for their application and removal.
Core Concepts: A Tale of Two Stabilities
The fundamental utility of the Boc and Cbz/Bn protecting groups lies in their orthogonal stability. This orthogonality allows for the selective deprotection of one group in the presence of the other, a critical feature in the synthesis of polyfunctional molecules.[1]
-
The Boc group is an acid-labile protecting group.[2] It is stable under basic and nucleophilic conditions, as well as to catalytic hydrogenation, but is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3]
-
The Cbz (OBzl for amines) and Bn (OBzl for alcohols) groups are stable to both acidic and basic conditions.[2][4] Their primary mode of cleavage is through catalytic hydrogenolysis, typically using hydrogen gas and a palladium catalyst.[4][5] This makes them ideal for synthetic routes that require acidic or basic transformations while an amine or alcohol remains protected.
Quantitative Data Summary
The following tables summarize typical reaction conditions for the protection and deprotection of primary amines and alcohols using Boc and OBzl (Cbz/Bn) groups. Yields are representative and can vary based on the substrate.
Amine Protection: Boc vs. Cbz (OBzl)
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | NaHCO₃/NaOH or TEA | THF/H₂O, DCM, or ACN | 0 - 25 | 2 - 20 h | 90 - 99 |
| Cbz (OBzl) | Benzyl chloroformate (Cbz-Cl) | NaHCO₃ or Na₂CO₃ | THF/H₂O or Dioxane/H₂O | 0 - 25 | 2 - 20 h | 85 - 95 |
Alcohol Protection: Benzyl (OBzl) Ether
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time | Typical Yield (%) |
| Benzyl (Bn) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | NaH | DMF or THF | 0 - 25 | 4 - 19 h | 92 - 98 |
Deprotection Conditions: Boc vs. Cbz/Bn (OBzl)
| Protecting Group | Reagent | Solvent | Temp. (°C) | Time | Typical Yield (%) |
| Boc | Trifluoroacetic acid (TFA) in DCM (1:1) or 4M HCl in Dioxane | DCM or Dioxane | 0 - 25 | 0.5 - 4 h | 95 - 100 |
| Cbz (Amine) | H₂ (1 atm), 10% Pd/C | MeOH or EtOH | 25 | 1 - 4 h | 95 - 100 |
| Benzyl (Alcohol) | H₂ (1 atm), 10% Pd/C | MeOH or EtOH | 25 | 1 - 10 h | 90 - 98 |
Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental mechanisms of protection and deprotection for the Boc and OBzl groups, as well as a logical workflow for selecting a protecting group strategy.
Experimental Protocols
Protocol 1: N-Boc Protection of a Primary Amine[6]
This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale using di-tert-butyl dicarbonate.
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equiv)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or DCM for extraction
Procedure:
-
Dissolve the primary amine (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add di-tert-butyl dicarbonate (1.1 mmol) to the stirred solution in one portion.
-
If starting with an amine salt, add a base such as triethylamine (1.2 mmol) or aqueous NaHCO₃.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).
-
Once complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate or DCM (20 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a tertiary amine base was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.
-
Purify by column chromatography if necessary.
Protocol 2: N-Cbz (OBzl) Protection of a Primary Amine[4]
This protocol details the protection of a primary amine using benzyl chloroformate under Schotten-Baumann conditions.
Materials:
-
Primary amine (2.64 mmol)
-
Benzyl chloroformate (Cbz-Cl) (3.96 mmol, 1.5 equiv)
-
Sodium bicarbonate (NaHCO₃) (5.27 mmol, 2.0 equiv)
-
Tetrahydrofuran (THF) and Water (2:1 mixture, 15 mL)
-
Ethyl acetate (AcOEt) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (2.64 mmol) and NaHCO₃ (5.27 mmol) in a 2:1 mixture of THF and water (15 mL) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (3.96 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to yield the N-Cbz protected amine.
Protocol 3: O-Bn (OBzl) Protection of a Primary Alcohol[7]
This protocol describes the benzylation of an alcohol using benzyl bromide and sodium hydride.
Materials:
-
Alcohol substrate
-
Sodium hydride (NaH) (1.2 equiv)
-
Benzyl bromide (BnBr) or Benzyl chloride (BnCl) (1.2 equiv)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Catalytic amount of tetrabutylammonium iodide (TBAI) (optional, to accelerate the reaction)
Procedure:
-
In a flame-dried, inert atmosphere (N₂ or Ar) flask, suspend NaH (1.2 equiv) in anhydrous DMF or THF.
-
Cool the suspension to 0 °C.
-
Add a solution of the alcohol in the same anhydrous solvent dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add BnBr (1.2 equiv) dropwise. Add TBAI at this stage if used.
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 4-19 hours).
-
Carefully quench the reaction by the slow addition of water or methanol at 0 °C.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Deprotection of a Boc-Protected Amine with TFA[8]
This protocol outlines the removal of a Boc group using trifluoroacetic acid in dichloromethane.
Materials:
-
Boc-protected amine (1.0 mmol)
-
Anhydrous Dichloromethane (DCM) (5-10 mL)
-
Trifluoroacetic acid (TFA) (e.g., a 25-50% solution in DCM)
-
Saturated aqueous sodium bicarbonate solution for neutralization
-
Diethyl ether (optional, for precipitation)
Procedure:
-
Dissolve the Boc-protected amine (1.0 mmol) in anhydrous DCM (5-10 mL) in a round-bottom flask at room temperature.
-
Slowly add the TFA solution to the stirred mixture. The reaction generates CO₂, so ensure the system is not closed.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
For work-up, either: a) Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃, then extract, dry, and concentrate the organic layer. b) Precipitate the amine salt by adding cold diethyl ether, then isolate by filtration or decantation.
Protocol 5: Deprotection of a Cbz/Bn-Protected Amine or Alcohol by Catalytic Hydrogenolysis[5][9]
This protocol describes the standard procedure for removing a Cbz or Bn group using catalytic hydrogenation.
Materials:
-
Cbz- or Bn-protected substrate (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol% Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the protected substrate in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Seal the reaction vessel and purge the system with H₂ gas (or evacuate and backfill with H₂ from a balloon).
-
Stir the reaction vigorously under a positive pressure of H₂ at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Once complete, carefully vent the H₂ and purge the system with an inert gas (e.g., N₂ or Ar).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine or alcohol. Further purification is often not necessary.
Concluding Remarks
The Boc and OBzl (Cbz/Bn) protecting groups are indispensable tools in modern organic synthesis. Their distinct and orthogonal deprotection pathways—acid-lability for Boc and hydrogenolysis for OBzl—provide the synthetic chemist with a versatile and powerful strategy for the construction of complex molecules. A thorough understanding of their properties, stabilities, and the protocols for their use is essential for any researcher, scientist, or drug development professional engaged in the art of chemical synthesis.
References
The Unfolding Potential of Glutamic Acid Benzyl Ester Derivatives: A Technical Guide for Researchers
A deep dive into the burgeoning field of glutamic acid benzyl ester derivatives reveals their significant biological activities, positioning them as promising candidates for therapeutic development in neurodegenerative diseases, cancer, and beyond. This technical guide synthesizes the current landscape of research, offering a comprehensive overview of their biological significance, experimental validation, and underlying mechanisms of action for researchers, scientists, and drug development professionals.
Glutamic acid, a fundamental excitatory neurotransmitter in the central nervous system, has long been a focal point of biomedical research. The strategic modification of its structure through the addition of a benzyl ester group has given rise to a class of derivatives with enhanced properties, including improved bioavailability and targeted activity. These derivatives are emerging as versatile tools in medicinal chemistry, demonstrating a broad spectrum of biological effects ranging from neuroprotection to anticancer activity.
Neuroprotective Applications: A Glimmer of Hope for Neurodegenerative Diseases
Glutamic acid benzyl ester derivatives have shown considerable promise in the context of neurodegenerative disorders such as Alzheimer's disease. Certain multifunctional derivatives have been found to exhibit submicromolar inhibition of key enzymes implicated in the disease's progression, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, these compounds can help to restore cholinergic neurotransmission, a critical pathway for cognitive function that is compromised in Alzheimer's patients.[1][2]
Furthermore, the neuroprotective effects of these derivatives may be linked to their ability to modulate glutamatergic signaling, particularly through the N-methyl-D-aspartate (NMDA) receptor. Dysregulation of NMDA receptor activity is a known contributor to excitotoxicity, a pathological process that leads to neuronal cell death in various neurological conditions. By acting as modulators of this receptor, glutamic acid benzyl ester derivatives could offer a neuroprotective strategy by preventing excessive neuronal stimulation.
Anticancer Potential: A New Frontier in Oncological Research
The metabolic reprogramming of cancer cells, particularly their dependence on glutamine, has opened new avenues for therapeutic intervention. Glutamic acid derivatives, by virtue of their structural similarity to glutamine, are being investigated for their potential to disrupt cancer cell metabolism and proliferation.
Recent studies have explored the cytotoxic effects of various glutamic acid derivatives against different cancer cell lines. For instance, certain derivatives have demonstrated inhibitory activity against breast adenocarcinoma and lung cancer cells, with IC50 values in the micromolar range.[3] The proposed mechanism of action for some of these compounds involves the induction of apoptosis through the mitochondrial pathway and the inhibition of glutamine metabolism, thereby starving cancer cells of a crucial nutrient.[3]
The PI3K/Akt and MAPK signaling pathways, which are frequently dysregulated in cancer and play a pivotal role in cell growth, proliferation, and survival, are potential targets for these derivatives. By interfering with these critical signaling cascades, glutamic acid benzyl ester derivatives could exert their anticancer effects.
Prodrug Strategies and Enhanced Pharmacokinetics
A significant challenge in drug development is ensuring that a therapeutic agent reaches its target in the body in sufficient concentrations to be effective. Glutamic acid benzyl ester derivatives are being utilized as prodrugs to enhance the pharmacokinetic properties of parent compounds.
A notable example is the development of a para-acetoxy-benzyl ester prodrug of a glutamate carboxypeptidase II (GCPII) inhibitor for the potential treatment of neuropathic pain.[4][5] This prodrug approach demonstrated a significant increase in the plasma levels of the active inhibitor compared to the administration of the parent drug alone, highlighting the potential of benzyl ester derivatization to improve oral bioavailability.[4][5]
Quantitative Data on Biological Activities
For a clear comparison of the biological efficacy of various glutamic acid benzyl ester derivatives, the following table summarizes key quantitative data from published studies.
| Compound/Derivative | Target/Assay | Activity (IC50/Ki) | Reference |
| Multifunctional Glutamic Acid Derivatives | Acetylcholinesterase (AChE) | Submicromolar | [1][2] |
| Butyrylcholinesterase (BuChE) | Submicromolar | [1][2] | |
| Glutamic Acid Derivative (2Ba5) | Breast Adenocarcinoma Cytotoxicity | 25 µM | [3] |
| Glutamic Acid Derivative (4Db6) | Lung Cancer Cytotoxicity | 10 µM | [3] |
| (S)-2-(4-iodobenzylphosphonomethyl)-pentanedioic acid (GPI-18431) | Glutamate Carboxypeptidase II (GCPII) | 30 nM | [6] |
| Phosphate | Glutamate Carboxypeptidase II (GCPII) | 10 µM | [6] |
Key Experimental Protocols
To facilitate further research in this area, detailed methodologies for the synthesis and evaluation of glutamic acid benzyl ester derivatives are crucial.
Synthesis of Multifunctional Glutamic Acid Derivatives for Alzheimer's Disease
The synthesis of these compounds typically involves a multi-step process. A key step is the coupling of an N-protected glutamic acid benzyl ester with a suitable pharmacophore, such as an N-benzylpiperidine fragment. Standard peptide coupling reagents are employed to form the amide bond, followed by deprotection steps to yield the final multifunctional derivative. Purification is generally achieved through column chromatography.[1][2]
Preparation of a para-Acetoxy-benzyl Ester Prodrug of a GCPII Inhibitor
The synthesis of this prodrug involves several key transformations. Initially, a protected glutamic acid derivative is synthesized. This is followed by the introduction of the para-acetoxy-benzyl ester moiety to the hydroxamate group of the GCPII inhibitor. The synthesis involves protection and deprotection steps to ensure the selective modification of the desired functional groups. The final product is purified using chromatographic techniques.[4][5]
Visualizing the Molecular Pathways
To better understand the mechanisms of action of glutamic acid benzyl ester derivatives, diagrams of the relevant signaling pathways are presented below.
This diagram illustrates the potential modulatory effect of glutamic acid benzyl ester derivatives on the NMDA receptor, influencing calcium influx and subsequent downstream signaling pathways critical for neuronal function and survival.
This diagram depicts how glutamic acid benzyl ester derivatives may inhibit key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell proliferation and survival, ultimately leading to apoptosis.
Conclusion and Future Directions
Glutamic acid benzyl ester derivatives represent a promising and versatile class of compounds with significant therapeutic potential. Their demonstrated biological activities in the contexts of neuroprotection and cancer, coupled with their utility in prodrug strategies, underscore their importance in modern drug discovery. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these derivatives to enable the rational design of more potent and selective therapeutic agents. Further preclinical and clinical investigations are warranted to translate the promising in vitro and in vivo findings into tangible clinical benefits.
References
- 1. Neuroprotective and cholinergic properties of multifunctional glutamic acid derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Neuroprotective and Cholinergic Properties of Multifunctional Glutamic Acid Derivatives for the Treatment of Alzheimerâs Disease - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester | Benchchem [benchchem.com]
- 4. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer | The EMBO Journal [link.springer.com]
Methodological & Application
Application Notes and Protocols for the Use of Boc-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy remains a robust and effective method for the chemical synthesis of peptides. Boc-Glu(OBzl)-OH is a key building block in this methodology, incorporating a glutamic acid residue with its side-chain carboxyl group protected as a benzyl ester. This protection scheme is characterized by the acid-labile nature of both the temporary Nα-Boc group and the more permanent benzyl-based side-chain protecting groups. The Boc group is selectively removed with a moderate acid, typically trifluoroacetic acid (TFA), while the benzyl ester is cleaved during the final, more aggressive acidolytic cleavage from the resin, commonly with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]
These application notes provide detailed protocols for the efficient incorporation of Boc-Glu(OBzl)-OH into a peptide sequence using manual or automated SPPS, along with a discussion of potential side reactions and mitigation strategies.
Data Presentation
Table 1: Typical Parameters for SPPS using Boc-Glu(OBzl)-OH
| Parameter | Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield, PAM, BHA, or MBHA resins are commonly used.[3][4] |
| Coupling Efficiency (per step) | >99% | Monitored by a qualitative test like the Kaiser test. |
| Coupling Equivalents (Boc-Glu(OBzl)-OH) | 3 - 4 eq | Relative to resin substitution. |
| Coupling Reagent Equivalents | 3 - 4 eq | e.g., HATU, HBTU, or DCC. |
| Activator Base Equivalents (e.g., DIEA) | 6 - 8 eq | Used in pre-activation coupling protocols.[5] |
| Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence.[3] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required.[3] |
Experimental Protocols
Resin Selection and Swelling
-
Resin Types : For the synthesis of peptide acids, Merrifield or PAM (phenylacetamidomethyl) resins are suitable.[4][5] For peptide amides, MBHA (methylbenzhydrylamine) or BHA (benzhydrylamine) resins are the standards.[5]
-
Protocol :
-
Place the desired amount of resin in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin (approximately 10-15 mL per gram of resin).
-
Gently agitate for 20-30 minutes.
-
Drain the DCM.
-
Nα-Boc Deprotection
The Nα-Boc protecting group is removed at the beginning of each coupling cycle.[5]
-
Protocol :
-
Wash the swollen peptide-resin with DCM (2x).
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 1-2 minutes for a pre-wash, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[5]
-
Drain the TFA solution and wash the peptide-resin thoroughly with DCM (3x) to remove residual acid.[5]
-
Neutralization
Following Boc deprotection, the protonated N-terminal amine must be neutralized to the free amine to enable the subsequent coupling reaction.[5]
-
Protocol :
-
Wash the peptide-resin with isopropanol (IPA) (2x) and then with DCM (2x).[4]
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) to the resin.[5]
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the peptide-resin thoroughly with DCM or NMP (3x) to remove excess base.[5]
-
Coupling of Boc-Glu(OBzl)-OH
For efficient incorporation of Boc-Glu(OBzl)-OH, pre-activation with a potent coupling reagent is recommended. HATU is a highly effective choice.[5]
-
Recommended Coupling Protocol (using HATU) :
-
Pre-activation : In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3-4 equivalents relative to resin substitution) and HATU (3-4 equivalents) in NMP or dimethylformamide (DMF).[5]
-
Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.[5]
-
Coupling : Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours. The reaction progress can be monitored using a qualitative method such as the Kaiser test.
-
After the reaction is complete, drain the coupling solution and wash the peptide-resin thoroughly with NMP or DMF, followed by DCM.
-
Final Cleavage and Deprotection
The final step involves cleaving the completed peptide from the resin and removing the benzyl side-chain protecting group from the glutamic acid residue. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF). The "Low-High" HF cleavage protocol is often preferred to minimize side reactions.[5]
-
"Low-High" HF Cleavage Protocol :
-
"Low HF" Step : Treat the peptide-resin with a mixture of HF/dimethyl sulfide (DMS)/p-cresol (25:65:10 v/v/v) for 2 hours at 0°C. This step removes more labile side-chain protecting groups.[5]
-
"High HF" Step : Remove the "low HF" mixture by evaporation. Treat the resin with neat HF, typically with a scavenger like anisole (e.g., HF/anisole 9:1 v/v), for 1 hour at 0°C to cleave the peptide from the resin and remove the remaining protecting groups, including the Glu(OBzl) group.[5]
-
Work-up : Evaporate the HF under a stream of nitrogen. Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide precipitate with cold ether to remove scavengers and organic byproducts.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., dilute acetic acid) and lyophilize.
-
Potential Side Reactions and Mitigation
-
Pyroglutamate Formation : An N-terminal glutamic acid can undergo intramolecular cyclization to form pyroglutamate, especially under acidic conditions.[6] This results in a mass loss of 18.01 Da.
-
Mitigation : Minimize the time the N-terminal Glu is exposed to acidic conditions. Using in situ neutralization protocols can also reduce this side reaction.[5]
-
-
Transesterification : The benzyl ester of the glutamic acid side chain can undergo transesterification if alcohols are used in washing steps, particularly in the presence of a base.[6][7]
-
Mitigation : Avoid or minimize the use of alcohol washes after neutralization. If an alcohol wash is necessary, perform it quickly and ensure the peptide-resin is not exposed to basic conditions in the presence of the alcohol.[6]
-
-
Acylium Ion Formation : During strong acid cleavage (e.g., with HF), the protonated γ-carboxyl group of glutamic acid can form a reactive acylium ion, which can lead to cyclization or reaction with scavengers.[4][6]
-
Mitigation : The use of effective scavengers, such as p-cresol or anisole, during the final cleavage helps to trap these reactive intermediates.[5]
-
Visualizations
References
Application Notes and Protocols for the Coupling of Boc-Glu-OBzl with HATU Reagent
Audience: Researchers, scientists, and drug development professionals.
Introduction: The formation of amide bonds is a fundamental transformation in the synthesis of peptides and complex organic molecules. The coupling of protected amino acids, such as N-α-Boc-L-glutamic acid γ-benzyl ester (Boc-Glu-OBzl), is a critical step in the assembly of peptide chains for therapeutic drug development and research.[1] This document provides detailed protocols and application notes for the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling reagent for this purpose. HATU is a third-generation aminium-based coupling reagent prized for its high efficiency, rapid reaction kinetics, and ability to suppress racemization, making it superior to many older reagents, especially in challenging couplings.[2][3][4][5]
Mechanism of Action: HATU-Mediated Coupling
The efficacy of HATU in promoting amide bond formation stems from a two-stage process. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
-
Carboxylic Acid Activation: The base deprotonates the carboxylic acid of this compound, forming a carboxylate anion.[3][6]
-
Active Ester Formation: This anion performs a nucleophilic attack on the HATU reagent. The unstable intermediate rapidly rearranges to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[7]
-
Nucleophilic Attack: The amine component then attacks the carbonyl carbon of the OAt-active ester. The pyridine nitrogen atom in the HOAt leaving group is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the reaction.[7]
This mechanism minimizes the risk of racemization, a common side reaction with other coupling methods.[2][4]
Figure 1: Simplified mechanism of HATU activation and coupling.
Quantitative Data Summary
The following table summarizes typical reaction parameters for HATU-mediated couplings in both solution-phase and solid-phase peptide synthesis (SPPS). The exact conditions may require optimization based on the specific amine component being coupled.
| Parameter | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Reference(s) |
| This compound | 1.0 equivalent | 3 - 5 equivalents (relative to resin loading) | [3][8] |
| HATU | 1.0 - 1.2 equivalents | 3 - 5 equivalents | [3][8] |
| Base (DIPEA/Collidine) | 2.0 - 3.0 equivalents | 6 - 10 equivalents | [3][8] |
| Solvent | Anhydrous DMF | DMF or NMP | [3][8] |
| Reaction Time | 1 - 4 hours | 2 - 4 hours | [3][8] |
| Temperature | Room Temperature | Room Temperature | [3][8] |
| Pre-activation Time | 10 - 15 minutes | 2 - 5 minutes | [3][8] |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of this compound
This protocol describes the coupling of this compound to a generic amine (ester) in solution.
Materials:
-
Boc-L-Glu-OBzl
-
Amine component (e.g., an amino acid ester hydrochloride)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.[3] If the amine component is a hydrochloride salt, an additional equivalent of base is required.
-
Add HATU (1.0-1.2 eq) to the mixture and continue stirring. The solution may change color. Allow the carboxylic acid to pre-activate for 10-15 minutes.[3]
-
Add the amine component (1.0-1.1 eq) to the reaction mixture.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 1-4 hours.[3][9]
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]
Protocol 2: Solid-Phase Coupling of this compound (as part of SPPS)
This protocol outlines the coupling of this compound onto a resin-bound peptide with a free N-terminal amine using a Boc/Bzl protection strategy.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-Glu(OBzl)-OH
-
HATU
-
DIPEA or 2,4,6-Collidine
-
N-methyl-2-pyrrolidone (NMP) or DMF
-
Dichloromethane (DCM)
-
Piperidine (for Fmoc-SPPS) or TFA (for Boc-SPPS)
-
Solid-phase reaction vessel
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF or DCM.
-
N-terminal Deprotection: Remove the N-terminal protecting group (e.g., treat with 25-50% TFA in DCM for Boc-SPPS). Wash the resin thoroughly with DCM to remove TFA, followed by washes with isopropanol and DCM.[8]
-
Neutralization: Treat the resin with a solution of 5-10% DIPEA in DCM or NMP for 5-10 minutes to neutralize the protonated N-terminal amine. Wash the resin thoroughly with DCM or NMP to remove excess base.[8]
-
Pre-activation: In a separate vessel, dissolve Boc-L-Glu(OBzl)-OH (3-4 eq relative to resin substitution) and HATU (3-4 eq) in NMP or DMF. Add DIPEA (6-8 eq) to the mixture and allow it to pre-activate for 2-5 minutes.[8]
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the reaction mixture for 2-4 hours at room temperature.[8]
-
Washing: After the coupling is complete, filter the resin and wash it thoroughly with NMP or DMF, followed by DCM, to remove excess reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Experimental Workflow and Logic
Figure 2: General workflow for solution-phase HATU coupling.
Potential Side Reactions and Mitigation
While HATU is highly robust, certain side reactions can occur, particularly if reaction conditions are not optimized.
-
Guanidinylation: The free N-terminal amine of the peptide can attack the guanidinium carbon of HATU, leading to a capped and unreactive peptide chain. This is more common when a large excess of HATU is used or if the coupling reaction is unusually slow.[3][10]
-
Mitigation: Use the recommended stoichiometry and ensure the pre-activation step is not unnecessarily long. Phosphonium-based reagents (e.g., PyBOP) can be an alternative if guanidinylation is a persistent issue.
-
-
Racemization: Although HATU is designed to suppress racemization, it can still occur, especially during fragment condensation or with sensitive amino acids.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. youtube.com [youtube.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Selective Boc Deprotection in the Presence of a Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in peptide and medicinal chemistry, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is a cornerstone for amine protection due to its stability under a wide range of conditions and its facile removal under acidic conditions. Concurrently, the benzyl ester is a frequently employed protecting group for carboxylic acids, prized for its robustness and its susceptibility to cleavage via hydrogenolysis.
The concurrent presence of a Boc-protected amine and a benzyl ester within a molecule presents a common synthetic challenge: the selective deprotection of the Boc group while preserving the integrity of the benzyl ester. This scenario necessitates the use of carefully controlled acidic conditions that exploit the differential lability of these two protecting groups. This document provides detailed application notes, comparative data, and experimental protocols for achieving this selective transformation, ensuring high yields and purity of the desired intermediate.
Principles of Selective Deprotection
The successful selective deprotection of a Boc group in the presence of a benzyl ester hinges on the principle of orthogonal protection . While both groups are acid-labile, the Boc group is significantly more sensitive to acidolysis than the benzyl ester. The mechanism of Boc deprotection involves the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine. Benzyl esters, on the other hand, typically require stronger acidic conditions or hydrogenolysis for cleavage. By carefully selecting the acidic reagent and controlling the reaction conditions, it is possible to cleave the Boc group with high selectivity.
Comparative Data of Deprotection Conditions
The choice of acidic reagent is critical for achieving selective Boc deprotection. Below is a summary of commonly employed conditions, with quantitative data collated from various sources to facilitate comparison.
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) (25-50%) | Dichloromethane (DCM) | 0 to RT | 30 min - 2 h | >95% | Highly effective and fast. Potential for minor benzyl ester cleavage with prolonged reaction times or higher temperatures. |
| Aqueous Phosphoric Acid (85 wt%) | Toluene, THF | RT - 50 | 3 - 14 h | 90-98% | A milder and more environmentally benign option. Benzyl esters are generally stable under these conditions.[1][2][3] |
| Sulfuric Acid (1.5-3.0 equiv.) | tert-Butyl Acetate (tBuOAc) | RT | 1 - 4 h | 70-100% | Effective for selective deprotection, particularly in the presence of other acid-sensitive groups.[4] |
| Hydrochloric Acid (4M) | Dioxane, Ethyl Acetate | RT | 1 - 6 h | >90% | A common and effective method, though careful monitoring is advised to prevent benzyl ester cleavage. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a rapid and highly efficient method for Boc deprotection.
Materials:
-
Boc-protected compound with a benzyl ester
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the Boc-protected compound (1.0 equiv) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 equiv, typically a 25-50% v/v solution in DCM) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Be cautious of CO2 evolution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
-
Purify the product by column chromatography or recrystallization if necessary.
Protocol 2: Boc Deprotection using Aqueous Phosphoric Acid
This protocol offers a milder alternative to TFA, often providing excellent selectivity.[1][2][3]
Materials:
-
Boc-protected compound with a benzyl ester
-
Toluene or Tetrahydrofuran (THF)
-
Aqueous Phosphoric Acid (85 wt%)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the Boc-protected compound (1.0 equiv) in toluene or THF (10-20 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.
-
Add aqueous phosphoric acid (85 wt%, 5-10 equiv) to the solution.
-
Stir the mixture at room temperature or heat to 40-50 °C. The reaction time can vary from 3 to 14 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as required.
Visualizations
Boc Deprotection Mechanism
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow for Selective Boc Deprotection
References
- 1. researchgate.net [researchgate.net]
- 2. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Applications of Boc-Glu-OBzl in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-L-glutamic acid γ-benzyl ester (Boc-Glu-OBzl) is a critical building block in the synthesis of peptides and peptidomimetics, playing a significant role in various facets of drug discovery and development. Its bifunctional nature, with the α-amino group protected by the acid-labile Boc group and the γ-carboxyl group protected by the hydrogenolysis- or strong acid-labile benzyl (Bzl) group, allows for selective chemical manipulations. This versatility makes it an invaluable tool for constructing complex peptide sequences, developing targeted drug delivery systems, designing innovative prodrugs, and synthesizing potent enzyme inhibitors and receptor ligands. These applications are pivotal in advancing therapeutic strategies for a multitude of diseases, including cancer and neurological disorders.
I. Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a protected amino acid monomer in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. This method allows for the stepwise assembly of a peptide chain on a solid support.
Quantitative Data: Comparison of Coupling Reagents for Boc-Amino Acids
The efficiency of incorporating this compound into a growing peptide chain is highly dependent on the choice of coupling reagent. While specific comparative data for this compound is not always available, the following table provides a summary of the performance of common coupling reagents for Boc-amino acids, including those with steric hindrance, which can be analogous to the challenges encountered during peptide synthesis.
| Coupling Reagent | Activation Time | Coupling Time | Relative Cost | Racemization Risk | Notes |
| DIC/HOBt | ~10-15 min | 1-4 hours | Low | Low to Moderate | Cost-effective standard for routine couplings.[1] |
| HBTU/DIEA | ~2-5 min | 30-60 min | Medium | Low | Faster and more efficient than carbodiimide methods.[1][2] |
| HATU/DIEA | ~1-2 min | 15-45 min | High | Very Low | Highly recommended for sterically hindered or "difficult" couplings.[1][2] |
| PyBOP/DIEA | ~2-5 min | 30-60 min | High | Low | Effective for many standard and some difficult couplings.[2] |
| COMU/DIEA | ~1-2 min | 15-45 min | High | Very Low | A newer generation uronium salt with high reactivity and a better safety profile.[1] |
Experimental Protocol: Manual Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing a Boc-Glu(OBzl)-OH residue on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-protected amino acids (including Boc-Glu(OBzl)-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., DIC/HOBt or HATU)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling:
-
Couple the C-terminal Boc-amino acid to the resin using an appropriate method (e.g., cesium salt method).
-
-
Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 5 minutes. Repeat once.
-
Wash the resin with DCM (5x).
-
-
Coupling of Subsequent Amino Acids (including Boc-Glu(OBzl)-OH):
-
Using DIC/HOBt:
-
In a separate vial, dissolve 3 equivalents of Boc-Glu(OBzl)-OH and 3 equivalents of HOBt in DMF.
-
Add this solution to the resin, followed by 3 equivalents of DIC.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Using HATU:
-
In a separate vial, dissolve 3 equivalents of Boc-Glu(OBzl)-OH and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIEA to pre-activate the amino acid for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 30-60 minutes at room temperature.
-
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
-
Washing:
-
After a negative Kaiser test, wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles: Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and deprotection of the N-terminal Boc group, wash the resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with anhydrous HF or TFMSA in the presence of scavengers at 0°C for 1-2 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl group from Glu).
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the precipitate with cold diethyl ether and dry it under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caption: Workflow of a single cycle in Boc-Solid Phase Peptide Synthesis (SPPS).
II. Peptide-Drug Conjugates (PDCs) and Prodrugs
This compound serves as a versatile building block for the construction of linkers used in peptide-drug conjugates (PDCs) and for the design of glutamic acid-based prodrugs. The γ-carboxyl group of glutamic acid can be used as an attachment point for a therapeutic agent, often through a cleavable linker that releases the drug under specific physiological conditions, such as the acidic tumor microenvironment or in the presence of specific enzymes.
Experimental Protocol: Synthesis of a Glutamic Acid-Containing Peptide-Drug Conjugate (Conceptual)
This protocol describes a general strategy for synthesizing a PDC where a drug is conjugated to the side chain of a glutamic acid residue within a peptide. This example utilizes a hydrazone linker, which is acid-labile.
Materials:
-
Peptide containing a glutamic acid residue (synthesized via SPPS)
-
Drug with a ketone or aldehyde functionality
-
Hydrazine hydrate
-
Protecting group for the drug if necessary
-
Solvents (e.g., DMF, DMSO)
-
Catalyst (e.g., acetic acid)
-
Purification materials (e.g., RP-HPLC column)
Procedure:
-
Peptide Synthesis:
-
Synthesize the desired peptide sequence on a solid support using Fmoc or Boc chemistry. Incorporate Fmoc-Glu(OAll)-OH or a similarly orthogonally protected glutamic acid derivative at the desired conjugation site.
-
-
Side Chain Deprotection:
-
While the peptide is still on the resin, selectively deprotect the glutamic acid side chain. For an allyl ester, this can be achieved using a palladium catalyst (e.g., Pd(PPh₃)₄).
-
-
Hydrazide Formation:
-
React the deprotected carboxylic acid side chain with an excess of hydrazine hydrate in DMF to form a peptide-hydrazide derivative.
-
-
Cleavage from Resin:
-
Cleave the peptide-hydrazide from the resin and deprotect the remaining side chains using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
-
Purification of Peptide-Hydrazide:
-
Purify the crude peptide-hydrazide by RP-HPLC and characterize it by mass spectrometry.
-
-
Drug Conjugation:
-
Dissolve the purified peptide-hydrazide and the ketone/aldehyde-containing drug in a suitable solvent (e.g., DMSO/water mixture).
-
Add a catalytic amount of acetic acid to facilitate the formation of the hydrazone bond.
-
Stir the reaction at room temperature for several hours to overnight.
-
-
Purification of the PDC:
-
Purify the final peptide-drug conjugate by RP-HPLC to remove any unreacted peptide, drug, and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the PDC using analytical HPLC, mass spectrometry, and other relevant analytical techniques.
-
References
Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Boc-Glu-OBzl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of bioactive peptides utilizing N-α-Boc-L-glutamic acid γ-benzyl ester (Boc-Glu-OBzl) as a key building block. This methodology is particularly relevant for the development of peptide-based therapeutics, where precise control over the peptide sequence and post-synthesis modifications are critical.
Introduction to Boc-Based Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient construction of peptide chains on a solid support. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classical and robust method for SPPS.[1][2] In this approach, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group, while the side chains of reactive amino acids are protected by more stable groups, such as the benzyl (Bzl) ether for the γ-carboxyl group of glutamic acid.[2][3]
This compound is an essential building block in this strategy, allowing for the incorporation of glutamic acid residues into the peptide sequence.[4][5][6] The benzyl ester protection of the side chain is compatible with the repetitive acid treatments used to remove the N-α-Boc group and is typically cleaved at the final stage of synthesis using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][7]
Key Applications in Drug Development
The precise construction of peptide molecules using protected amino acids like this compound is crucial for developing peptide-based therapeutics due to their specificity and efficacy. Peptides synthesized with this building block can act as drugs, diagnostic agents, or research tools. For instance, the incorporation of glutamic acid residues can increase the hydrophilicity of a polypeptide and play a significant role in its structure and binding to receptors.[4]
A notable application is in the synthesis of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, which are used in the treatment of type 2 diabetes.[7] Modifications to the peptide backbone, such as the inclusion of specific amino acid derivatives, can enhance therapeutic properties like proteolytic stability and in vivo half-life.[1][7]
Data Presentation
The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptide using the Boc/Bzl strategy. These values are illustrative and can vary depending on the specific peptide sequence, scale, and instrumentation.
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used for peptide acids.[7] |
| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test for primary amines.[1] |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on the length and sequence of the peptide.[1] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is generally required.[1] |
| Final Purified Peptide Yield | 20 - 40% | Represents the yield after purification steps.[1] |
Experimental Protocols
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the manual steps for one cycle of amino acid addition in Boc-SPPS.
1. Resin Swelling:
-
Place the appropriate resin (e.g., Merrifield or PAM resin) in a reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 20-30 minutes.
2. Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).[7]
-
Drain the solution and add a fresh solution of 25-50% TFA in DCM.
-
Agitate the mixture for 20-30 minutes to remove the Boc protecting group.[7]
-
Filter and wash the resin thoroughly with DCM to remove residual TFA.[7]
3. Neutralization:
-
Wash the resin with isopropanol (IPA) and then with DCM.[7]
-
Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) for 5-10 minutes.[7]
-
Filter and wash the resin with DCM or NMP to remove excess base.[7]
4. Amino Acid Coupling (using this compound):
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin substitution) and a coupling agent like HATU (3-4 equivalents) in NMP or dimethylformamide (DMF).[7]
-
Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.[7]
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours.[1]
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
5. Washing:
-
After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
1. Resin Preparation:
-
After the final coupling cycle, wash the peptide-resin thoroughly with DMF and DCM.
-
Dry the resin under vacuum.
2. HF Cleavage:
-
Caution: Anhydrous hydrogen fluoride (HF) is highly toxic and requires a specialized apparatus.
-
Transfer the dried peptide-resin to the HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[1] This step cleaves the peptide from the resin and removes the benzyl-based side-chain protecting groups.
3. Peptide Precipitation and Washing:
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.[7]
-
Wash the peptide precipitate several times with cold ether to remove scavengers and organic byproducts.[7]
4. Peptide Purification:
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., dilute acetic acid).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.
Mandatory Visualizations
Caption: Workflow for Boc-SPPS using this compound.
Caption: GLP-1 receptor signaling pathway.
References
- 1. New concept of the glucagon‐like peptide‐1 signaling pathway on pancreatic insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vectormine.com [vectormine.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes: Incorporation of Boc-Glu(OBzl) into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of N-α-tert-butyloxycarbonyl-L-glutamic acid γ-benzyl ester (Boc-Glu(OBzl)-OH) into peptidomimetic structures. This protected amino acid is a cornerstone in synthetic medicinal chemistry, offering a versatile scaffold for creating novel therapeutic agents with enhanced pharmacological properties.
Introduction to Boc-Glu(OBzl)-OH in Peptidomimetic Design
Boc-Glu(OBzl)-OH is a derivative of L-glutamic acid where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain carboxylic acid is protected as a benzyl ester (OBzl). This dual protection scheme is fundamental to the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS) and is also highly applicable to solution-phase synthesis.[1] The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the benzyl group requires strong acids such as hydrofluoric acid (HF) for cleavage, providing orthogonal protection.[2]
The incorporation of glutamic acid residues into peptidomimetics can enhance hydrophilicity, which is crucial for solubility and bioavailability.[3] Furthermore, the carboxylic acid side chain can serve as a handle for further modification or as a key interaction point with biological targets. Peptidomimetics containing Boc-Glu(OBzl)-OH are explored in various therapeutic areas, including as enzyme inhibitors and receptor modulators.[4][5]
Key Applications in Drug Development
-
Enhancing Proteolytic Stability: By modifying the peptide backbone or incorporating non-standard amino acids, peptidomimetics can exhibit increased resistance to enzymatic degradation compared to natural peptides.[2]
-
Improving Pharmacokinetic Profiles: The inclusion of functionalities like the glutamic acid side chain can modulate the solubility and membrane permeability of a drug candidate.[3]
-
Constraining Conformation: The synthesis of cyclic or rigid peptidomimetic scaffolds can lock the molecule into a bioactive conformation, leading to higher affinity and selectivity for its target.
Data Presentation: Synthesis Parameters and Yields
The following tables summarize typical quantitative data for the incorporation of Boc-Glu(OBzl)-OH in solid-phase peptide synthesis. These values are illustrative and can vary based on the specific sequence, scale, and synthetic methodology.
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used for the synthesis of peptide acids.[2] |
| Coupling Efficiency | >99% | Monitored by qualitative tests like the Kaiser test. |
| Overall Crude Yield | 60 - 80% | Dependent on the length and complexity of the peptidomimetic sequence. |
| Final Purified Yield | 15 - 40% | Post-purification yields are typically lower due to losses during HPLC. |
| Purity (Post-HPLC) | ≥98% | Purity is assessed by analytical HPLC and mass spectrometry.[6] |
| Reagent/Step | Equivalents (relative to resin loading) | Typical Reaction Time |
| Boc-Amino Acid | 3-4 eq. | 1-2 hours |
| Coupling Reagent (e.g., DCC) | 3-4 eq. | 1-2 hours |
| Boc Deprotection (TFA in DCM) | - | 20-30 minutes |
| Neutralization (DIEA in DMF) | - | 5-10 minutes |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptidomimetic Incorporating Boc-Glu(OBzl)-OH
This protocol details the manual Boc/Bzl solid-phase synthesis of a linear peptidomimetic on a Merrifield resin.
1. Resin Preparation:
-
Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours.
-
Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).
2. First Amino Acid Coupling:
-
Couple the C-terminal Boc-protected amino acid to the resin using standard esterification methods (e.g., Cs-salt method).
3. Iterative Cycle for Chain Elongation:
4. Final Cleavage and Deprotection:
-
After the final coupling step and Boc deprotection, wash and dry the resin.
-
Treat the resin with anhydrous hydrofluoric acid (HF) in the presence of a scavenger such as anisole at 0°C for 1-2 hours to cleave the peptidomimetic from the resin and remove the side-chain protecting groups.
-
Evaporate the HF and precipitate the crude product with cold diethyl ether.[2]
5. Purification and Analysis:
-
Dissolve the crude product in a suitable aqueous buffer.
-
Purify the peptidomimetic by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity.
Protocol 2: Solution-Phase Synthesis of a Dipeptide with Boc-Glu(OBzl)-OH
This protocol outlines the synthesis of a dipeptide in solution.
1. Activation of Boc-Glu(OBzl)-OH:
-
Dissolve Boc-Glu(OBzl)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.[1]
-
Cool the mixture to 0°C in an ice bath.
2. Coupling Reaction:
-
Add the C-terminally protected amino acid (e.g., H-Ala-OMe) (1.0 eq) and a base like N-methylmorpholine (NMM) (1.0-1.2 eq) to the solution.[1]
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
3. Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography.
Visualizations
Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision workflow for peptidomimetic development.
References
Application of Boc-Glu-OBzl in the Synthesis of Enzyme Inhibitors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of N-tert-butyloxycarbonyl-L-glutamic acid γ-benzyl ester (Boc-Glu-OBzl) in the synthesis of enzyme inhibitors. This versatile building block is pivotal in the development of inhibitors for enzymes such as dihydrofolate reductase (DHFR) and glutamine synthetase (GS), which are critical targets in cancer and neurological disorder therapies, respectively.
Introduction
This compound is a selectively protected glutamic acid derivative, where the α-amino group is protected by a Boc group and the γ-carboxylic acid is protected as a benzyl ester. This differential protection allows for selective chemical modifications at the α-carboxylic acid group, making it an ideal starting material for the synthesis of various enzyme inhibitors. The Boc group can be removed under acidic conditions, while the benzyl group is typically cleaved by catalytic hydrogenolysis, providing orthogonal deprotection strategies crucial for multi-step synthesis.
Application in Dihydrofolate Reductase (DHFR) Inhibitor Synthesis
DHFR is a key enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of purines and thymidylate. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a prime target for anticancer drugs like methotrexate. This compound is a fundamental component in the synthesis of methotrexate and its polyglutamated derivatives.
Quantitative Data: Inhibition of Dihydrofolate Reductase
The following table summarizes the inhibitory activity of methotrexate and its polyglutamated derivatives against DHFR. The polyglutamated forms, which are synthesized intracellularly, exhibit prolonged retention and enhanced inhibitory activity.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Dissociation Half-life (t½) |
| Methotrexate (MTX-Glu₁) | Dihydrofolate Reductase | Not specified | 12 min |
| Methotrexate diglutamate (MTX-Glu₂) | Dihydrofolate Reductase | Not specified | 30 min |
| Methotrexate triglutamate (MTX-Glu₃) | Dihydrofolate Reductase | Not specified | 102 min |
| Methotrexate tetraglutamate (MTX-Glu₄) | Dihydrofolate Reductase | Not specified | 108 min |
| Methotrexate pentaglutamate (MTX-Glu₅) | Dihydrofolate Reductase | Not specified | 120 min |
Data sourced from studies on human breast cancer cells, highlighting the increased retention and binding of polyglutamated forms to DHFR.[1]
Experimental Protocols
This protocol describes the coupling of this compound with a p-aminobenzoic acid derivative, a key step in the synthesis of methotrexate analogs.
Materials:
-
This compound
-
Diethyl p-(methylamino)benzoyl-L-glutamate
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Add DIC (1.1 equivalents) to the solution and stir for 15 minutes at 0 °C.
-
In a separate flask, dissolve diethyl p-(methylamino)benzoyl-L-glutamate (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM.
-
Add the activated this compound solution to the amine solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
This protocol outlines the removal of the benzyl protecting group from the γ-carboxylate.
Materials:
-
Protected peptide from Protocol 1
-
10% Palladium on carbon (Pd/C)
-
Formic acid or Ammonium formate
-
Methanol
-
Celite
Procedure:
-
Dissolve the protected peptide in methanol.
-
Add 10% Pd/C (catalytic amount, typically 10-20% by weight of the substrate).
-
To the stirred suspension, add formic acid (2-5 equivalents) or ammonium formate (excess) as the hydrogen donor.[2][3][4][5]
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected product.
Signaling Pathway and Experimental Workflow
Application in Glutamine Synthetase (GS) Inhibitor Synthesis
Glutamine synthetase catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia. This enzyme plays a crucial role in nitrogen metabolism and neurotransmitter recycling in the brain.[6] Inhibition of GS is a therapeutic strategy for certain cancers and neurological disorders.
Quantitative Data: Inhibition of Glutamine Synthetase
The following table presents the inhibitory activity of phosphinothricin and its analogs against E. coli glutamine synthetase.
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| Phosphinothricin | E. coli Glutamine Synthetase | ~0.6 µM |
| Phosphinothricin Analog 2 | E. coli Glutamine Synthetase | 0.59 µM |
| 2,4,5-trisubstituted imidazole 37 | M. tuberculosis GS | IC₅₀ = 0.049 µM |
Data from a study on newly designed phosphinothricin analogs and other potent inhibitors.[6][7]
Experimental Protocols
This protocol describes the synthesis of a polymer-drug conjugate precursor using this compound.
Materials:
-
Azide-functionalized polylysine (Azide-PLys)
-
This compound
-
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Methanol
-
Dialysis tubing (MWCO: 6-8 kDa)
Procedure:
-
Dissolve Azide-PLys in a mixture of DMSO and TEA.
-
Add this compound (21 equivalents per lysine residue) and DMT-MM (53 equivalents per lysine residue) to the polymer solution.
-
Stir the reaction mixture overnight at room temperature.
-
Purify the product by dialysis against methanol to remove unreacted reagents.
-
Evaporate the solvent and dry the resulting polymer conjugate, Azide-PLys(this compound), in vacuo.
This protocol details the cleavage of the benzyl ester under basic conditions.
Materials:
-
Azide-PLys(this compound) conjugate
-
0.5 N Sodium hydroxide (NaOH) solution
-
Methanol
-
Deionized water
-
Dialysis tubing (MWCO: 6-8 kDa)
Procedure:
-
Dissolve the Azide-PLys(this compound) conjugate in a mixture of 0.5 N NaOH and methanol.
-
Stir the solution at room temperature for 18 hours.
-
Purify the reaction mixture by dialysis against deionized water to remove salts and methanol.
-
Lyophilize the purified solution to obtain the deprotected polymer conjugate, Azide-PLys(Boc-Glu).
Signaling Pathway and Experimental Workflow
Conclusion
This compound is an indispensable building block in the synthesis of a diverse range of enzyme inhibitors. Its unique protection scheme allows for regioselective modifications, which are essential for creating complex molecules with high specificity and potency. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutic agents targeting critical enzymatic pathways.
References
- 1. Intracellular pharmacokinetics of methotrexate polyglutamates in human breast cancer cells. Selective retention and less dissociable binding of 4-NH2-10-CH3-pteroylglutamate4 and 4-NH2-10-CH3-pteroylglutamate5 to dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and activity of analogues of phosphinothricin as inhibitors of glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cleavage and Deprotection of Peptides Containing Boc-Glu(OBzl) using HF
Audience: Researchers, scientists, and drug development professionals.
Introduction In solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry, the final step involves the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. Anhydrous hydrogen fluoride (HF) is a widely used reagent for this purpose due to its strong protonating ability and efficacy in cleaving most benzyl-based protecting groups.[1][2] However, the deprotection of amino acids like Glutamic acid protected with a benzyl ester (Glu(OBzl)) presents specific challenges. The cleavage proceeds via a carbocationic SN1 mechanism, generating highly reactive benzyl carbocations.[1][2] These carbocations, if not efficiently trapped by "scavenger" molecules, can lead to deleterious side reactions, reducing the yield and purity of the final peptide. A primary side reaction concerning glutamic acid is the γ-acylation of aromatic scavengers (like anisole) by the glutamic acid side chain, forming an irreversible ketone impurity.[1][3] This document provides detailed protocols and data to mitigate these side reactions and achieve successful cleavage of peptides containing Boc-Glu(OBzl).
Chemical Principle and Side Reactions
The deprotection of the Glu(OBzl) side chain by HF follows an SN1 mechanism. The benzyl ester is protonated, leading to its departure as benzyl alcohol, which is then protonated again to leave as water, forming a stable benzyl carbocation. These carbocations are potent alkylating agents that can modify nucleophilic residues such as Cys, Met, Trp, and Tyr.[1][4]
To prevent this, scavengers are added to the cleavage cocktail to trap the carbocations. However, the strong acidic environment can also promote the formation of a glutamyl acylium ion from the side chain, which can then irreversibly acylate aromatic scavengers like anisole.[1] The selection of an appropriate scavenger cocktail and precise control of reaction conditions are therefore critical.
Figure 1: Deprotection pathway of Boc-Glu(OBzl) using HF.
Data Presentation: Scavengers and Conditions
Proper selection of scavengers and reaction conditions is paramount for a successful cleavage. The following tables summarize recommended parameters.
Table 1: Recommended Scavenger Cocktails for HF Cleavage
| Peptide Characteristics | Recommended Cocktail (v/v or v/v/v/w) | Ratio | Purpose & Rationale | Cite |
|---|---|---|---|---|
| Standard Peptides (No Cys, Met, Trp) | HF : Anisole | 9 : 1 | General purpose scavenging of benzyl and t-butyl cations. | [2] |
| Multiple Glu and/or Asp Residues | HF : p-Cresol | 9 : 1 | p-Cresol is less susceptible to γ-acylation by the Glu side chain compared to anisole. | [2] |
| Multiple Cys Residues | HF : p-Cresol : p-Thiocresol | 18 : 1 : 1 | p-Thiocresol is a soft nucleophile that effectively scavenges cations without modifying Cys. | [2] |
| Trp(For), His(Bom) containing | HF : Anisole : BDT : MeONH₂·HCl | 18 : 2 : 1 : 1 | Cocktail for deprotecting complex residues. BDT = 1,4-Butanedithiol. | [2] |
| Low HF (SN2) Deprotection | HF : DMS : p-Cresol | 25 : 65 : 10 | Minimizes carbocation formation, thus preventing acylation side reactions. Ideal for Glu-rich peptides. |[5] |
Table 2: Typical HF Cleavage Reaction Parameters
| Parameter | Value | Notes | Cite |
|---|---|---|---|
| Temperature | -5 °C to 0 °C | Crucial for minimizing side reactions. Temperatures above 5°C increase risk of aspartimide formation and Glu acylation. | [2] |
| Reaction Time | 45 - 60 minutes | Sufficient for most protecting groups. | [1][6] |
| Extended Time | up to 1.5 - 2 hours | May be required for resistant groups like Arg(Tos) or Cys(Meb). | [2] |
| HF Volume | ~10 mL per gram of resin | A common ratio, ensuring the resin is fully wetted and suspended. | [1] |
| Peptide-Resin Scale | 50 mg - 2 g | Standard laboratory scale for a single cleavage reaction vessel. |[2] |
Experimental Workflow
The overall process involves careful preparation, the cleavage reaction itself under anhydrous conditions, and a meticulous work-up to isolate the crude peptide.
Figure 2: General experimental workflow for HF cleavage and peptide work-up.
Experimental Protocols
🔴 EXTREME DANGER 🔴 Anhydrous Hydrogen Fluoride (HF) is an extremely corrosive, toxic, and volatile substance that can cause severe, penetrating burns and potentially lethal systemic toxicity. It must only be handled in a dedicated, HF-resistant fume hood using a specialized HF cleavage apparatus (Teflon/Kel-F).[2] Mandatory personal protective equipment (PPE) includes a face shield, acid-resistant apron, and heavy-duty neoprene or butyl rubber gloves. A calcium gluconate antidote gel must be immediately accessible. All personnel must be thoroughly trained in HF safety procedures.
Protocol A: Standard "High HF" Cleavage (using p-Cresol)
This protocol is suitable for most peptides containing Glu(OBzl) and is optimized to reduce acylation side products.
-
Pre-Cleavage Preparation:
-
If the N-terminal Boc group is present, remove it by treating the peptide-resin with 50% TFA in Dichloromethane (DCM) (2 x 15 min).[4] Wash thoroughly with DCM and dry the resin under a high vacuum for at least 4 hours.
-
-
Apparatus Setup:
-
Place the dried peptide-resin (e.g., 0.25 mmol scale, ~0.5 g) and a Teflon-coated stir bar into the HF-resistant reaction vessel.
-
Add the scavenger, p-cresol (0.5 mL for a 5 mL total HF volume).
-
Assemble the HF apparatus according to the manufacturer's instructions. Ensure all connections are secure.
-
-
Cleavage Reaction:
-
Cool the reaction vessel in a dry ice/acetone bath (-78 °C) for at least 10 minutes.
-
Carefully distill anhydrous HF (4.5 mL) into the reaction vessel. The total volume of the cleavage cocktail should be ~10 mL per gram of resin.[1]
-
Once HF collection is complete, replace the dry ice/acetone bath with an ice-water-salt bath to maintain the reaction temperature between -5 °C and 0 °C.[2]
-
Stir the reaction mixture for 60 minutes.[1] For peptides with highly resistant protecting groups (e.g., Arg(Tos)), the reaction time may be extended to 90 minutes.[2]
-
-
HF Removal and Peptide Work-up:
-
After the reaction is complete, remove the HF by evaporation under a vacuum. The vacuum should be applied slowly to prevent bumping.[1] The evaporated HF must be passed through a chemical trap containing calcium oxide (CaO) or another suitable neutralizing agent.
-
Once all HF is removed, carefully and slowly vent the apparatus with nitrogen.
-
Place the reaction vessel in an ice bath and add 10-15 mL of ice-cold diethyl ether to precipitate the peptide. Triturate the resin with a spatula to ensure complete precipitation.
-
Filter the peptide/resin slurry through a fine-fritted funnel. Wash the resin and the precipitated peptide thoroughly with cold diethyl ether (3 x 15 mL) to remove p-cresol and other organic-soluble byproducts.[5]
-
Dry the crude peptide precipitate under a stream of nitrogen.
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in a suitable aqueous solvent, such as 10% aqueous acetic acid.
-
Filter the solution to remove the resin beads.
-
Freeze the peptide solution and lyophilize to obtain a dry, fluffy powder. The crude peptide can then be analyzed by RP-HPLC and mass spectrometry before purification.
-
Protocol B: "Low-High HF" Two-Step Cleavage
This method is highly recommended for sensitive peptides or those particularly prone to acylation side reactions. The initial "low HF" step utilizes an SN2 mechanism to gently remove most protecting groups without forming carbocations.[5]
-
Low HF Step:
-
Prepare the peptide-resin as described in Protocol A, Step 1.
-
To 1 gram of peptide-resin in the reaction vessel, add a scavenger mix of dimethyl sulfide (DMS, 6.5 mL) and p-cresol (1.0 mL).[1]
-
Cool the vessel and distill a "low" concentration of HF (2.5 mL) into it. The final reagent ratio will be approximately HF:DMS:p-cresol (25:65:10).[5]
-
Stir the mixture at 0 °C for 2 hours.[1] At this stage, many protecting groups, including Boc and Glu(OBzl), will be removed.
-
-
High HF Step:
-
Evaporate the "low HF" mixture as described in Protocol A, Step 4.
-
Re-cool the reaction vessel containing the peptide-resin.
-
Add a fresh aliquot of scavenger (e.g., 1 mL of p-cresol).
-
Distill a "high" concentration of HF (9 mL) into the vessel.
-
Stir the mixture at 0 °C for 1 hour to cleave the most resistant protecting groups (like Arg(Tos)) and the resin linkage.[1]
-
-
Work-up:
-
Follow the work-up, precipitation, and extraction steps exactly as described in Protocol A, Steps 4 and 5.
-
Conclusion The successful cleavage and deprotection of peptides containing Boc-Glu(OBzl) using anhydrous HF is highly achievable with careful attention to detail. The primary challenge, γ-acylation of the scavenger, can be effectively mitigated by selecting p-cresol over anisole and maintaining a reaction temperature at or below 0 °C. For particularly sensitive sequences, the two-step "Low-High HF" protocol offers a superior method by minimizing the formation of deleterious carbocation intermediates. Adherence to stringent safety protocols is non-negotiable when handling the extremely hazardous HF reagent.
References
- 1. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 4. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
Application Notes and Protocols for the Role of Boc-Glu-OBzl in Synthesizing GLP-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and application of N-α-tert-butyloxycarbonyl-L-glutamic acid γ-benzyl ester (Boc-Glu-OBzl) in the solid-phase peptide synthesis (SPPS) of Glucagon-Like Peptide-1 (GLP-1) receptor agonists. Detailed protocols, data summaries, and pathway diagrams are included to facilitate the research and development of these important therapeutics.
Introduction: The Significance of Glutamic Acid in GLP-1 Agonists
GLP-1 receptor agonists are a class of therapeutic peptides that mimic the action of the endogenous incretin hormone GLP-1, playing a crucial role in glucose homeostasis. Many potent, long-acting GLP-1 analogs, such as Liraglutide and Semaglutide, incorporate a fatty acid moiety attached to a glutamic acid linker, which in turn is coupled to a lysine residue in the peptide backbone. This modification enhances the binding of the agonist to serum albumin, thereby extending its half-life and duration of action.
This compound is a key building block in the synthesis of these modified peptides. The Boc (tert-butyloxycarbonyl) group provides temporary protection for the α-amino group, while the OBzl (benzyl ester) protects the γ-carboxyl group of the glutamic acid side chain. This orthogonal protection strategy is well-suited for Boc-based solid-phase peptide synthesis.
Role of this compound in GLP-1 Agonist Synthesis
This compound serves two primary purposes in the synthesis of acylated GLP-1 receptor agonists:
-
As a Linker: It acts as a spacer between the peptide backbone and the fatty acid chain. This linker is crucial for maintaining the peptide's affinity for the GLP-1 receptor while allowing the fatty acid to bind to albumin.
-
As a Protected Amino Acid Building Block: In the context of Boc-SPPS, it is used to introduce the glutamic acid residue at the desired position in the peptide sequence or, more commonly, as part of the side-chain modification of a lysine residue.
The synthesis strategy typically involves the assembly of the main peptide chain on a solid support, followed by the selective deprotection of a lysine side chain and subsequent coupling of the fatty acid-glutamic acid moiety.
Data Presentation: Synthesis and Purification of GLP-1 Agonists
The following tables summarize typical quantitative data for the synthesis and purification of GLP-1 receptor agonists like Liraglutide and Semaglutide, highlighting key parameters.
Table 1: Solid-Phase Peptide Synthesis (SPPS) Parameters
| Parameter | Value | Notes |
| Resin Substitution Level | 0.1 - 0.6 mmol/g | Dependent on the specific resin and synthesis scale. |
| Amino Acid Equivalents | 3 - 5 eq. | Relative to the resin substitution. |
| Coupling Reagent Equivalents | 3 - 5 eq. | For standard couplings (e.g., DIC/HOBt). |
| Coupling Time | 1 - 4 hours | Monitored by ninhydrin test for completion. |
| Boc Deprotection Reagent | 25-50% TFA in DCM | Standard for Boc-SPPS. |
| Deprotection Time | 20 - 30 minutes | Per cycle. |
Table 2: Yield and Purity Data for GLP-1 Agonist Synthesis
| Stage | Liraglutide | Semaglutide | Notes |
| Crude Peptide Yield (post-cleavage) | 60 - 85% | 75 - 88% | Varies with synthesis strategy (e.g., fragment vs. stepwise).[1][2] |
| Crude Peptide Purity (by RP-HPLC) | 50 - 84% | 70 - 80% | Dependent on the efficiency of couplings and deprotections.[1][2] |
| Purification Yield | 50 - 70% | 55 - 82% | After preparative RP-HPLC.[2] |
| Final Purity (by RP-HPLC) | >98% | >99% | Meets pharmaceutical quality standards.[2][3] |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involving this compound in the synthesis of a representative GLP-1 receptor agonist.
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling and deprotection cycle in a manual Boc-SPPS workflow.
Materials:
-
Merrifield or PAM resin pre-loaded with the C-terminal amino acid
-
Boc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes (pre-wash).
-
Drain the solution and add a fresh 50% TFA/DCM solution.
-
Agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).
-
-
Neutralization:
-
Add a 5-10% solution of DIEA in DCM to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for complete coupling (a negative result indicates completion). If the test is positive, repeat the coupling step.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.
Protocol 2: Side-Chain Acylation with a Fatty Acid-Glutamic Acid Moiety
This protocol describes the coupling of a pre-formed palmitoyl-Glu(OSu)-OtBu moiety to a lysine side chain. A similar approach can be used with this compound, which would first be coupled to the lysine side chain, followed by deprotection of the Boc group and then coupling of the fatty acid.
Materials:
-
Peptide-resin with an orthogonally protected lysine (e.g., Fmoc-Lys(Alloc)-OH)
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Phenylsilane
-
Palmitoyl-Glu(OSu)-OtBu
-
DIEA
-
DCM and DMF
Procedure:
-
Selective Deprotection of Lysine Side Chain (Alloc group removal):
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.1-0.3 eq.) and phenylsilane (5-10 eq.) in DCM.
-
Agitate for 30-60 minutes at room temperature.
-
Wash the resin thoroughly with DCM.
-
-
Coupling of Palmitoyl-Glu(OSu)-OtBu:
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve Palmitoyl-Glu(OSu)-OtBu (5 eq.) and DIEA (10 eq.) in DMF.
-
Add the solution to the resin.
-
Agitate for 12-16 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
Protocol 3: Cleavage and Final Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF).
Materials:
-
Fully assembled and dried peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavengers (e.g., p-cresol, anisole, thioanisole)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Preparation: Place the dried peptide-resin in a reaction vessel of the HF apparatus. Add the appropriate scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).
-
HF Cleavage: Cool the apparatus to -5 to 0°C. Condense anhydrous HF into the reaction vessel. Stir the mixture at 0°C for 1-2 hours.
-
HF Evaporation: After the reaction is complete, evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the residue.
-
Washing and Drying: Wash the precipitated peptide several times with cold diethyl ether to remove scavengers and organic byproducts. Dry the crude peptide under vacuum.
Protocol 4: Purification and Characterization
Purification:
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., dilute acetic acid or a buffer containing a denaturant like guanidinium hydrochloride for poorly soluble peptides).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C8 or C18 column.
-
Use a gradient of water/acetonitrile containing 0.1% TFA as the mobile phase.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS).[4][5][6]
-
Amino Acid Analysis: Determine the amino acid composition of the peptide to confirm its identity.
-
Sequencing: For novel peptides, perform tandem mass spectrometry (MS/MS) to confirm the amino acid sequence.[4]
Mandatory Visualizations
GLP-1 Receptor Signaling Pathway
Caption: GLP-1 receptor signaling pathway in pancreatic β-cells.
Boc-SPPS Workflow
Caption: General workflow for a single cycle of Boc solid-phase peptide synthesis.
Logical Relationship of Peptide Modification and Activity
Caption: Logical relationship of side-chain modification to prolonged activity.
References
- 1. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108676087B - Synthetic method of somaglutide - Google Patents [patents.google.com]
- 3. A two-step method preparation of semaglutide through solid-phase synthesis and inclusion body expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency of Boc-Glu-OBzl.
Welcome to the technical support center for troubleshooting low coupling efficiency of Boc-Glu-OBzl. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during solid-phase peptide synthesis (SPPS) involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency with this compound?
Low coupling efficiency with this compound can stem from several factors:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group and the benzyl ester (OBzl) on the side chain can create steric hindrance, impeding the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][2][3][4]
-
Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to efficiently activate the carboxylic acid of this compound, leading to incomplete reactions.
-
Side Reactions: Several side reactions can compete with the desired coupling reaction, reducing the yield of the target peptide. These include:
-
Pyroglutamate Formation: The N-terminal glutamic acid can cyclize to form a pyroglutamyl residue, especially under acidic or basic conditions, which terminates the peptide chain.[2][5][6]
-
Transesterification: The benzyl ester on the side chain can undergo transesterification in the presence of alcohols and a strong base.[2][7][8]
-
-
Peptide Aggregation: The growing peptide chain on the solid support can aggregate, physically blocking the reactive sites and preventing complete coupling.[2][9][10]
-
Incomplete Deprotection: If the preceding Boc deprotection step is incomplete, the N-terminal amine will not be available for coupling.[2]
Q2: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended over standard carbodiimides like DCC or DIC/HOBt.[2][11] The following table summarizes commonly used coupling reagents:
| Coupling Reagent | Additive | Relative Coupling Efficiency | Racemization Potential | Notes |
| HATU | (Internal HOAt) | Very High | Low | Often the first choice for difficult couplings.[1][2][3][4][9][12][13] |
| HCTU | (Internal 6-Cl-HOBt) | Very High | Low | A cost-effective alternative to HATU with similar efficiency.[2] |
| PyBOP | (Internal HOBt) | High | Low | Effective for many sterically hindered couplings.[2][12] |
| DIC/HOBt | HOBt | Moderate to Low | Low | May result in lower yields for sterically hindered couplings.[2][11] |
| DCC | None | Low | High (without additive) | Largely replaced by DIC due to the insolubility of the dicyclohexylurea (DCU) byproduct.[11][12] |
Q3: How can I monitor the completion of the coupling reaction?
Several qualitative tests can be used to monitor the presence of free primary amines on the peptide-resin, indicating an incomplete coupling reaction.
-
Kaiser Test (Ninhydrin Test): This is a highly sensitive test for primary amines. A blue or purple color indicates the presence of unreacted amines, signifying an incomplete coupling. A yellow or colorless result suggests a complete reaction.[9][14][15]
-
Isatin Test: This test can be used for secondary amines (like proline), where the Kaiser test may be less reliable. A blue color indicates an incomplete coupling.[14]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide
| Possible Cause | Recommended Solution |
| Incomplete Coupling | * Optimize Coupling Reagent: Switch to a more potent coupling reagent such as HATU or HCTU.[1][2][3][4][9][12][13] * Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated this compound for a second coupling cycle.[1][2] * Increase Equivalents: Use a higher excess of the amino acid, coupling reagent, and base (typically 2-4 equivalents relative to the resin substitution).[2][3] * Extend Reaction Time: Increase the coupling time to 2-4 hours or even overnight to allow the reaction to proceed to completion.[2][3] * Elevate Temperature: Performing the reaction at a slightly elevated temperature (e.g., 30-40°C) can improve efficiency, but should be done cautiously to avoid increased side reactions.[2][15] |
| Peptide Aggregation | * Change Solvent: Switch from DMF to a more polar solvent like NMP or add a small amount of DMSO to the DMF to disrupt aggregation.[2] * Use a Lower Substitution Resin: A resin with a lower loading level can help to reduce inter-chain interactions.[2] |
| Incomplete Deprotection | * Ensure Fresh Reagents: Use a fresh solution of TFA in DCM for the Boc deprotection step.[2] * Increase Deprotection Time: Extend the deprotection time to ensure complete removal of the Boc group.[1] |
| Pyroglutamate Formation | * Minimize Exposure to Acid/Base: If glutamic acid is at the N-terminus, minimize its exposure to acidic or basic conditions during workup.[6] * Optimize Coupling Conditions: Use pre-activated esters or perform the coupling at lower temperatures to reduce the risk of cyclization.[6] |
Issue 2: Presence of Unexpected Peaks in HPLC/MS Analysis
| Observation | Possible Cause | Recommended Solution |
| Peak at -18 Da from the expected mass | Pyroglutamate Formation | This corresponds to the loss of a water molecule from the N-terminal glutamic acid. Ensure complete and rapid coupling of the subsequent amino acid to minimize the time the free N-terminal glutamic acid is exposed.[6] |
| Peak corresponding to a deletion sequence | Incomplete Coupling | This indicates that the this compound failed to couple. Implement the solutions for incomplete coupling, such as using a more potent coupling reagent or performing a double coupling.[2] Consider capping any unreacted amines with acetic anhydride after the coupling step to prevent the formation of deletion sequences.[2] |
| Unexpected ester modifications (e.g., methyl or ethyl ester) | Transesterification | This can occur if alcohols are present with a strong base. Avoid using alcohol-containing solvents during the coupling step. If transesterification is a persistent issue, consider using a different side-chain protecting group for glutamic acid.[2][7][8] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).
-
Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[1]
-
Filter and wash the resin thoroughly with DCM, followed by IPA, and then DMF.
-
-
Neutralization:
-
Treat the resin with a 5-10% solution of DIEA in DMF for 5-10 minutes.[1]
-
Filter and wash the resin thoroughly with DMF.
-
-
Pre-activation:
-
In a separate vessel, dissolve this compound (3-4 equivalents) and HATU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.[1]
-
-
Coupling:
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[2]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, proceed to Protocol 2.
Protocol 2: Double Coupling Procedure
-
Follow steps 1-6 of the standard coupling protocol.
-
After the initial coupling time, drain the reaction vessel.
-
Repeat the pre-activation (Step 4 of Protocol 1) and coupling (Step 5 of Protocol 1) with a fresh solution of activated this compound.
-
Proceed with washing and monitoring as described in the standard protocol.
Visualizations
Caption: Troubleshooting workflow for low this compound coupling efficiency.
Caption: Potential side reactions during the coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Side reactions in solid-phase peptide synthesis and their applications [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. benchchem.com [benchchem.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
How to prevent pyroglutamate formation from N-terminal Boc-Glu-OBzl.
Welcome to the technical support center for the use of N-terminal Boc-Glu(OBzl)-OH in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the common side reaction of pyroglutamate formation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the successful synthesis of your target peptide.
Troubleshooting Guide: Pyroglutamate Formation
This guide addresses specific issues you might encounter related to pyroglutamate formation from N-terminal Boc-Glu(OBzl)-OH during solid-phase peptide synthesis (SPPS).
| Symptom | Potential Cause | Recommended Solution |
| Mass spectrometry shows a significant peak at -18 Da from the expected mass of the target peptide. | Intramolecular cyclization of the N-terminal glutamic acid residue to form pyroglutamate, resulting in the loss of a water molecule.[1] | 1. Optimize Neutralization Protocol: Switch to an in situ neutralization protocol to minimize the time the deprotected N-terminal amine is exposed to basic conditions before coupling. 2. Select Appropriate Coupling Reagents: Utilize highly efficient coupling reagents such as HBTU/HOBt or HATU to ensure rapid peptide bond formation, thereby reducing the time available for the side reaction to occur. |
| HPLC analysis of the crude peptide shows a significant, early-eluting impurity peak. | The pyroglutamate-containing peptide is often more polar than the desired full-length peptide, leading to earlier elution in reverse-phase HPLC. | Confirm the identity of the impurity peak by mass spectrometry. If confirmed as the pyroglutamate variant, implement the preventative measures outlined above. For purification, employ a high-resolution HPLC method to separate the impurity from the target peptide. |
| Low yield of the desired peptide despite complete couplings in previous steps. | A portion of the peptide chains are being terminated by pyroglutamate formation at the N-terminal Glu residue, preventing further elongation. | Implement preventative measures during the coupling of the amino acid following the N-terminal Glu. The use of in situ neutralization is particularly critical at this step. |
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate formation and why is it a problem?
A1: Pyroglutamate (pGlu) formation is an intramolecular cyclization of an N-terminal glutamic acid (or glutamine) residue. This reaction involves the nucleophilic attack of the N-terminal α-amino group on the γ-carbonyl carbon of the glutamic acid side chain, leading to the formation of a five-membered lactam ring and the elimination of a water molecule.[1] This modification is problematic as it results in a "capped" N-terminus, preventing further peptide chain elongation and leading to truncated impurities that can be difficult to separate from the desired product.[1]
Q2: What are the main factors that promote pyroglutamate formation from N-terminal Boc-Glu(OBzl)-OH?
A2: The primary factor is the presence of a free N-terminal amine in a basic environment following Boc deprotection. The longer the deprotected amine is exposed to the basic conditions of the neutralization step before the subsequent coupling reaction, the higher the likelihood of cyclization.[2] Other contributing factors include elevated temperatures and the choice of coupling reagents.
Q3: How does the choice of coupling reagent affect pyroglutamate formation?
A3: The efficiency of the coupling reagent plays a crucial role. Faster and more efficient coupling reagents, such as uronium/aminium salts like HBTU and HATU, especially in the presence of an additive like 1-hydroxybenzotriazole (HOBt), promote rapid peptide bond formation.[3] This minimizes the time the N-terminal amine is free to initiate the cyclization side reaction.[4]
Q4: What is in situ neutralization and how does it help prevent pyroglutamate formation?
A4: In situ neutralization is a protocol in Boc-SPPS where the neutralization of the N-terminal ammonium salt (formed after Boc deprotection with TFA) and the subsequent amino acid coupling occur simultaneously in the same step.[5][6] This is in contrast to traditional protocols that involve separate neutralization and washing steps before coupling. By combining these steps, the lifetime of the reactive, free N-terminal amine is significantly reduced, thereby minimizing the opportunity for pyroglutamate formation.[2]
Q5: Can I remove pyroglutamate from my peptide after it has formed?
A5: While enzymatic methods using pyroglutamate aminopeptidase exist for the removal of N-terminal pyroglutamate residues, this is typically employed for protein characterization rather than for preparative purification of synthetic peptides.[7] It is far more effective to prevent its formation during the synthesis.
Data Presentation
The following table summarizes the impact of different neutralization and coupling strategies on the prevention of pyroglutamate formation. Quantitative data directly comparing these methods for Boc-Glu(OBzl)-OH is limited in the literature; therefore, the effectiveness is presented qualitatively based on established principles of peptide chemistry.
| Strategy | Neutralization Protocol | Coupling Reagent | Relative Efficiency in Preventing pGlu Formation | Key Considerations |
| Standard | Separate neutralization and washing steps | DCC/HOBt | Low | Longer exposure of the free amine to basic conditions increases the risk of cyclization. |
| Improved | Separate neutralization and washing steps | HBTU/HOBt or HATU | Moderate | Faster coupling reduces the window for the side reaction, but the separate neutralization step still poses a risk. |
| Optimal | In situ Neutralization | HBTU/HOBt or HATU | High | Minimizes the lifetime of the free N-terminal amine, significantly reducing pyroglutamate formation.[5][6] |
Experimental Protocols
Protocol 1: Recommended In Situ Neutralization/Coupling Protocol for Boc-Glu(OBzl)-OH
This protocol is designed to minimize pyroglutamate formation when coupling an amino acid to an N-terminal glutamic acid residue in Boc-SPPS.
-
Boc Deprotection:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
-
In Situ Neutralization and Coupling:
-
In a separate reaction vessel, pre-activate the incoming Boc-protected amino acid (3-4 equivalents relative to the resin substitution) with HBTU (3-4 equivalents) and HOBt (3-4 equivalents) in N,N-dimethylformamide (DMF) for 2-5 minutes.
-
Add the pre-activated amino acid solution to the peptide-resin.
-
Immediately add N,N-diisopropylethylamine (DIEA) (6-8 equivalents) to the reaction vessel.
-
Agitate the mixture for 1-2 hours to allow for simultaneous neutralization and coupling.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Visualizations
Mechanism of Pyroglutamate Formation
Caption: Mechanism of pyroglutamate formation from an N-terminal glutamic acid residue.
Standard vs. In Situ Neutralization Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. mesalabs.com [mesalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions associated with glutamic acid benzyl esters in SPPS.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions associated with the use of glutamic acid benzyl esters (Glu(OBzl)) in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with glutamic acid benzyl esters in SPPS?
The primary side reactions when using glutamic acid benzyl esters, particularly in Boc-SPPS, are:
-
Pyroglutamate Formation: Cyclization of an N-terminal glutamic acid residue to form a pyroglutamyl (pGlu) residue, resulting in a mass loss of 18.01 Da.[1]
-
Acylium Ion Formation: During strong acid cleavage (e.g., HF), the protonated γ-carboxyl group can dehydrate to form a reactive acylium ion. This can lead to subsequent intramolecular cyclization to a pyrrolidone or reaction with scavengers (like anisole) to form a ketone adduct.[2][3]
-
Transesterification: The benzyl ester can react with alcohols used in the synthesis, leading to the formation of the corresponding methyl, ethyl, or other alkyl esters.[3]
Q2: How is the glutamic acid side chain typically protected in SPPS?
In Boc-SPPS, the side chain of glutamic acid is commonly protected as a benzyl ester (Glu(OBzl)). This protecting group is stable to the repetitive TFA treatments for Nα-Boc removal but is cleaved during the final strong acid (e.g., HF) cleavage step. In Fmoc-SPPS, a tert-butyl ester (Glu(OtBu)) is more common, as it is cleaved by TFA along with the final resin cleavage. However, Fmoc-Glu(OBzl)-OH is also used in strategies requiring orthogonal protection schemes.
Q3: What is pyroglutamate formation and when does it occur?
Pyroglutamate (pGlu) is a cyclic lactam formed from an N-terminal glutamic acid residue.[1] This intramolecular reaction is catalyzed by acidic or basic conditions and involves the nucleophilic attack of the N-terminal amine on the side-chain γ-carboxyl group, leading to the elimination of a water molecule.[1] It is particularly problematic when glutamic acid is at the N-terminus of the peptide.[1][4]
Q4: What are the consequences of acylium ion formation during cleavage?
During strong acid cleavage, such as with HF, the glutamic acid side chain can form a reactive acylium ion.[2] This can lead to two main side products:
-
Intramolecular cyclization: The acylium ion can cyclize to form a pyroglutamine residue.[2]
-
Reaction with scavengers: The acylium ion can be trapped by nucleophilic scavengers like anisole, resulting in the formation of an aryl ketone adduct.[2]
Troubleshooting Guides
Issue 1: Unexpected Mass Loss of ~18 Da in the Final Peptide
-
Possible Cause: Pyroglutamate formation at an N-terminal glutamic acid residue.[1]
-
Troubleshooting Steps:
-
Confirm Modification: Use mass spectrometry (MS/MS) to sequence the peptide and confirm the mass loss of 18.01 Da is at the N-terminal Glu.
-
Review Synthesis Protocol: This side reaction is more likely if the N-terminal Glu residue was exposed to prolonged acidic or basic conditions during deprotection or coupling.
-
-
Prevention and Mitigation:
-
Coupling Conditions: For the amino acid coupled to an N-terminal Glu, use a highly reactive coupling agent (e.g., HATU, COMU) and a higher excess of the amino acid to ensure rapid acylation, minimizing the time the free N-terminal amine of Glu is exposed.[4]
-
pH Control: If possible, maintain a neutral pH during any workup steps.
-
Alternative Building Block: If pyroglutamate formation is desired and needs to be homogenous, consider using a pyroglutamic acid building block directly in the synthesis.[4]
-
Issue 2: Unexpected Mass Addition Corresponding to an Alcohol or Scavenger
-
Possible Cause 1: Transesterification. A mass addition corresponding to an alcohol (e.g., +14 Da for methanol, +28 for ethanol, minus a hydrogen) suggests transesterification of the benzyl ester.
-
Troubleshooting Steps for Transesterification:
-
Identify Adduct: Confirm the mass of the adduct using mass spectrometry.
-
Review Wash Steps: Identify if alcohols were used in any wash steps, particularly in the presence of any residual base.
-
-
Prevention and Mitigation of Transesterification:
-
Avoid Alcohols: Use DCM and DMF exclusively for washing. If an alcohol wash is necessary, perform it quickly and ensure the resin is not exposed to basic conditions in its presence.[3]
-
Cesium Salt for Resin Loading: When attaching the first Boc-amino acid to the resin, using the pre-formed cesium salt can help avoid side reactions associated with methods that use reagents like tetramethylammonium hydroxide (TMAH), which can catalyze transesterification.[3]
-
-
Possible Cause 2: Acylium Ion Trapping. A mass addition corresponding to a scavenger (e.g., +92 Da for anisole, C6H5O-) suggests the formation of a ketone adduct from the trapping of an acylium ion during cleavage.
-
Troubleshooting Steps for Acylium Ion Trapping:
-
Characterize Byproduct: Use mass spectrometry to identify the side product. The mass will correspond to the peptide plus the scavenger minus a water molecule.
-
Review Cleavage Cocktail and Conditions: This is common with strong acid cleavage like HF.
-
-
Prevention and Mitigation of Acylium Ion Trapping:
-
Optimize Cleavage: Lower the temperature and reduce the cleavage time to minimize the formation of the acylium ion.[5] For peptides with Glu(OBzl), cleavage at 5°C or lower is recommended.[5]
-
"Low-High" HF Cleavage: Employ a two-step "low-high" HF cleavage procedure. The initial "low HF" step (e.g., HF/DMS/p-cresol 25:65:10 v/v) uses a less acidic medium that favors an SN2 mechanism, reducing carbocation and acylium ion formation. This is followed by a "high HF" step to remove more resistant protecting groups.[6]
-
Quantitative Data Summary
Table 1: Scavenger Cocktails for HF Cleavage to Minimize Side Reactions
| Peptide Characteristics | Recommended Scavenger Cocktail (v/v) | Purpose of Key Scavengers | Reference |
| Standard Peptides | HF:Anisole (9:1) | Anisole scavenges benzyl carbocations. | [7] |
| Peptides with multiple Glu/Asp | HF:p-Cresol (9:1) | p-Cresol is a scavenger for carbocations and can help minimize anisylation of Glu. | [6][7] |
| Peptides with Cys | HF:p-Cresol:p-Thiocresol:DMS | p-Thiocresol and DMS are soft scavengers for Cys protection. | [3] |
| "Low HF" Deprotection | HF:DMS:p-Cresol (25:65:10) | DMS lowers the acidity of HF, promoting an SN2 mechanism. | [5][6] |
Experimental Protocols
Protocol 1: "Low-High" HF Cleavage for Peptides Containing Glu(OBzl)
This protocol is designed to minimize acylium ion formation and subsequent side reactions.
-
Pre-Cleavage Preparation:
-
Ensure the N-terminal Boc group is removed by treating the peptide-resin with 50% TFA in DCM.
-
Thoroughly wash the resin with DCM and methanol, and dry it completely under vacuum.
-
-
"Low HF" Step:
-
Place the dried peptide-resin (e.g., 1 g) and a Teflon-coated stir bar in the HF cleavage vessel.
-
Add the "low HF" scavenger mixture: 6.5 mL of dimethyl sulfide (DMS) and 1.0 mL of p-cresol.
-
Cool the vessel in a dry ice/acetone bath for at least 5 minutes.
-
Carefully distill 2.5 mL of anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 2 hours.
-
After 2 hours, evaporate the HF and DMS under a stream of nitrogen or in vacuo at 0°C.
-
-
"High HF" Step:
-
To the same reaction vessel containing the resin, add the "high HF" scavenger (e.g., 1 mL p-cresol).
-
Cool the vessel again in a dry ice/acetone bath.
-
Distill 9 mL of anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 30-60 minutes.
-
Evaporate the HF under a stream of nitrogen.
-
-
Work-up:
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the peptide and remove organic scavengers.
-
Filter the peptide and wash the precipitate several times with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., 20% acetic acid in water) for lyophilization and subsequent purification.[6]
-
Protocol 2: Attachment of Fmoc-Glu(OBzl)-OH to 2-Chlorotrityl Chloride Resin
This protocol minimizes side reactions during the loading of the first amino acid.
-
Resin Swelling:
-
Swell the 2-chlorotrityl chloride resin (e.g., 1 g) in dichloromethane (DCM, 10 mL/g) for at least 30 minutes in a reaction vessel.
-
-
Amino Acid Solution Preparation:
-
In a separate flask, dissolve Fmoc-Glu(OBzl)-OH (2 equivalents relative to the resin loading) in DCM. If solubility is an issue, a minimal amount of DMF can be added.
-
-
Loading Reaction:
-
Drain the DCM from the swelled resin.
-
Add the Fmoc-Glu(OBzl)-OH solution to the resin.
-
Add N,N-diisopropylethylamine (DIPEA, 4 equivalents).
-
Agitate the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction for completion.
-
-
Capping:
-
Drain the reaction solution.
-
Add a capping solution of DCM:Methanol:DIPEA (17:2:1, v/v) to the resin and agitate for at least 30 minutes to cap any unreacted sites on the resin.
-
-
Washing:
-
Filter the resin and wash it thoroughly with DMF (3 times) and DCM (3 times).
-
Dry the resin under vacuum.[2]
-
Visualizations
Caption: Mechanism of pyroglutamate formation from an N-terminal glutamic acid.
Caption: Acylium ion formation and subsequent side reactions during strong acid cleavage.
References
- 1. mesalabs.com [mesalabs.com]
- 2. peptideweb.com [peptideweb.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing Boc-Glu(OBzl)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing the Boc-Glu(OBzl) residue.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing and purifying peptides with Boc-Glu(OBzl)?
A1: During solid-phase peptide synthesis (SPPS) using Boc/Bzl chemistry, several types of impurities can arise. The crude peptide product after cleavage often contains the desired peptide along with various contaminants.[1] Common impurities include:
-
Deletion Sequences: Resulting from incomplete coupling reactions at each cycle of the synthesis.[2][3]
-
Truncated Peptides: Peptides that have prematurely terminated during synthesis.[1][4]
-
Incompletely Deprotected Peptides: Peptides where the Boc (tert-butyloxycarbonyl) or Bzl (benzyl) protecting groups have not been fully removed.[1][2][5]
-
Side-Reaction Products: Unwanted modifications to the peptide can occur during deprotection, such as the alkylation of sensitive residues by carbocations generated from the protecting groups.[6][7] For glutamic acid protected with a benzyl ester, anisylation of the glutamic acid side chain can be a concern.
-
Oxidized or Reduced Peptides: Certain amino acid residues are susceptible to oxidation or reduction during synthesis and purification.[2]
-
Diastereomers: Racemization of amino acids can lead to the formation of diastereomeric impurities.[2][3]
Q2: What is the standard method for purifying peptides containing Boc-Glu(OBzl)?
A2: The standard and most widely used method for purifying peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][4] This technique separates the target peptide from impurities based on their hydrophobicity.[1][8] A C18-modified silica column is typically used as the stationary phase, and a gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is used for elution.[1][8][9]
Q3: Can I use crystallization to purify my Boc-Glu(OBzl)-containing peptide?
A3: Yes, crystallization can be a powerful purification technique for peptides, potentially leading to very high purity.[10] However, inducing peptides to crystallize can be challenging.[10] Success in crystallization is dependent on factors such as peptide sequence, purity of the crude material, solvent selection, and temperature.[10][11] It is often used as a final polishing step after initial purification by chromatography.
Q4: What are the key considerations for the final cleavage and deprotection step in Boc/Bzl SPPS?
A4: The final cleavage and deprotection step is critical and typically involves treatment with a strong acid, such as anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[7][12] Key considerations include:
-
Choice of Acid: HF is highly effective but requires specialized, expensive equipment due to its toxicity and corrosiveness.[7] TFMSA and TMSOTf are alternatives, though also highly corrosive.
-
Use of Scavengers: During acid cleavage, reactive carbocations are generated from the protecting groups, which can lead to side reactions.[13] Scavengers such as anisole, thioanisole, and p-cresol are added to trap these carbocations and prevent modification of sensitive residues like tryptophan and methionine.[13]
-
Reaction Conditions: Time and temperature must be carefully controlled to minimize side reactions. For peptides containing Asp(OBzl) or Glu(OBzl), cleavage at lower temperatures (e.g., 0-5 °C) is recommended to reduce side reactions like aspartimide formation and anisylation.
Troubleshooting Guides
Problem 1: Low yield of the desired peptide after purification.
| Possible Cause | Troubleshooting Step |
| Incomplete Cleavage from Resin | Ensure the cleavage cocktail and reaction time are appropriate for your resin and peptide sequence. For peptides containing Arg(Tos), longer cleavage times may be necessary.[14] |
| Precipitation of Peptide During Purification | Adjust the mobile phase composition or pH. Some peptides may have limited solubility in standard RP-HPLC solvents. |
| Poor Resolution in RP-HPLC | Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting impurities. Experiment with different mobile phase additives or a different stationary phase. |
| Peptide Aggregation | In some cases, especially with hydrophobic peptides, aggregation can lead to poor recovery. Boc chemistry can sometimes be advantageous for hydrophobic peptides as the protonated N-terminus after Boc removal can reduce aggregation.[15] |
Problem 2: Presence of multiple peaks in the analytical HPLC of the purified product.
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotection | Re-treat the peptide with the cleavage cocktail to ensure complete removal of all protecting groups. The presence of peaks corresponding to the mass of the peptide with residual protecting groups can confirm this issue. |
| Oxidation of Sensitive Residues (e.g., Met, Cys, Trp) | Add antioxidants like dithiothreitol (DTT) to the purification buffers. Ensure solvents are degassed to minimize dissolved oxygen. |
| Aspartimide Formation | For sequences containing Asp-Gly or Asp-Ser, aspartimide formation can occur. This side reaction is minimized by using appropriate protection strategies and carefully controlling cleavage conditions.[6] |
| Alkylation by Scavengers or Protecting Groups | Optimize the scavenger cocktail used during cleavage. For example, avoid thioanisole if your peptide contains tryptophan, as it can cause alkylation of the indole ring. |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of a Boc-Glu(OBzl)-Containing Peptide
Objective: To purify a crude peptide synthesized via Boc/Bzl SPPS.
Materials:
-
Crude peptide, lyophilized
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
C18 RP-HPLC column (e.g., 5 µm particle size, 100 Å pore size)
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of Mobile Phase A and a small amount of acetonitrile or DMF, to a concentration of approximately 1-10 mg/mL.[9]
-
Column Equilibration: Equilibrate the C18 column with Mobile Phase A at a flow rate of 1.0 mL/min for a standard 4.6 mm ID column.
-
Injection: Inject the dissolved peptide sample onto the column.
-
Elution Gradient: Start with a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.[9] The optimal gradient will depend on the hydrophobicity of the peptide.
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
Protocol 2: "Low-High" HF Cleavage for Peptides with Sensitive Residues
Objective: To cleave the peptide from the resin and remove protecting groups while minimizing side reactions.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Dimethyl Sulfide (DMS)
-
p-Cresol
-
Specialized HF cleavage apparatus
Methodology: "Low HF" Step:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add a pre-cooled mixture of HF/DMS/p-cresol (25:65:10 v/v/v).[16]
-
Stir the mixture at 0°C for 2 hours. This step removes more labile protecting groups via an SN2 mechanism, which minimizes carbocation formation.[7]
-
Evaporate the HF and DMS under a stream of nitrogen.
-
Wash the resin with DCM or EtOAc to remove soluble by-products.
"High HF" Step:
-
To the washed resin, add a pre-cooled mixture of HF/p-cresol (9:1 v/v).
-
Stir the mixture at 0°C for 30-60 minutes to cleave the peptide from the resin and remove the remaining protecting groups.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Isolate the peptide by filtration or centrifugation and wash with cold ether.
Data Presentation
Table 1: Comparison of Common Cleavage Cocktails for Boc/Bzl SPPS
| Cleavage Reagent | Typical Conditions | Advantages | Disadvantages |
| HF | 0-5 °C, 30-60 min[14] | Highly effective and versatile for most protecting groups. | Extremely toxic and corrosive, requires special apparatus.[7] |
| TFMSA | 0 °C, 60-90 min | Less volatile than HF. | Extremely corrosive, can lead to more side reactions than HF. |
| TMSOTf | 0 °C, 2 hours | Reported to produce fewer side reactions and a less hygroscopic product than TFMSA cleavage. | Does not cleave all protecting groups (e.g., Cys(Bzl)). |
| HBr/TFA | Room temp, 60-90 min[17] | Can be performed in standard laboratory glassware.[17] | May not be as effective for all protecting groups and resins. |
Visualizations
References
- 1. bachem.com [bachem.com]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. researchgate.net [researchgate.net]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. chempep.com [chempep.com]
- 8. Boc Protected Compounds [pt.bzchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. approcess.com [approcess.com]
- 11. researchgate.net [researchgate.net]
- 12. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. Inhalt nicht verfügbar [sigmaaldrich.com]
Addressing steric hindrance in Boc-N-methyl-D-Glu-OH coupling.
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the coupling of the sterically hindered amino acid, Boc-N-methyl-D-Glu-OH, in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Boc-N-methyl-D-Glu-OH so challenging?
The primary challenge in coupling Boc-N-methyl-D-Glu-OH stems from steric hindrance. The presence of the N-methyl group significantly increases the bulk around the α-nitrogen, which physically obstructs the approach of the activated carboxylic acid of the incoming amino acid.[1][2] This steric hindrance slows down the rate of peptide bond formation, leading to incomplete reactions and the potential for deletion sequences in the final peptide.[3][4] Additionally, the electron-donating nature of the methyl group can slightly reduce the nucleophilicity of the secondary amine, further complicating the reaction.[2]
Q2: Can I use standard coupling reagents like DCC or DIC/HOBt?
While not impossible, using standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) is strongly discouraged for coupling Boc-N-methyl-D-Glu-OH.[2][5] These reagents are often not potent enough to overcome the significant steric hindrance, which can result in very low coupling yields and incomplete reactions.[2] For successful incorporation of N-methylated amino acids, more powerful activating reagents are necessary.[5]
Q3: How do I monitor the progress of a coupling reaction with Boc-N-methyl-D-Glu-OH?
Standard monitoring methods like the Kaiser test, which detects free primary amines, are not suitable for monitoring the coupling to an N-methylated amino acid as they will give a false negative or a very weak color change.[5] Alternative methods are required:
-
Bromophenol Blue Test: This test is a reliable alternative for detecting the presence of unreacted secondary amines on the resin. A color change from blue to yellow indicates an incomplete coupling.[5][6]
-
Isatin Test: This test can also be used to detect free secondary amines. A positive result, indicating incomplete coupling, is typically a blue or green color.[1]
-
Chloranil Test: This is another suitable alternative to the Kaiser test for monitoring couplings to secondary amines.[3]
Q4: What are the most effective coupling reagents for Boc-N-methyl-D-Glu-OH?
For sterically hindered N-methylated amino acids, high-reactivity uronium or phosphonium salt-based coupling reagents are highly recommended.[2] The most effective and commonly used reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
PyBOP ((Benzotriazol-1-yl-oxy)tripyrrolidinophosphonium hexafluorophosphate)
HATU and HCTU are often considered the most efficient for difficult couplings.[2] PyAOP is also highly effective, particularly for coupling N-protected N-methyl amino acids.[7]
Q5: What is "double coupling" and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction.[5] This strategy is highly recommended for sterically hindered residues like Boc-N-methyl-D-Glu-OH to ensure the reaction goes to completion and to minimize the formation of deletion sequences.[2] If monitoring indicates an incomplete reaction after the first coupling, a second coupling is advised.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no coupling yield | Steric Hindrance | • Use a high-reactivity coupling reagent such as HATU, HCTU, or PyAOP. • Increase the equivalents of the amino acid and coupling reagent (typically 3-4 equivalents).[5] • Extend the coupling reaction time (2-4 hours or even overnight).[5] • Perform a "double coupling".[2] |
| Inefficient Activation | • Ensure pre-activation of the amino acid with the coupling reagent and a base like DIEA for 2-5 minutes before adding to the resin.[5] • Use a suitable solvent that promotes solubility and reaction kinetics, such as DMF or NMP.[5] | |
| Presence of deletion sequences in the final peptide | Incomplete Coupling | • Implement a double coupling strategy for the Boc-N-methyl-D-Glu-OH residue.[2] • After an incomplete coupling, "cap" the unreacted amines using a reagent like acetic anhydride to prevent them from reacting in subsequent cycles.[1] |
| Side reactions observed (e.g., racemization) | Over-activation of the amino acid | • While less common with Boc-protected amino acids, the addition of an auxiliary nucleophile like HOAt (1-hydroxy-7-azabenzotriazole), which is already present in HATU, can help suppress racemization.[5] |
| Pyroglutamate Formation | • Minimize the exposure time to both acidic (deprotection) and basic (neutralization) conditions. Using in situ neutralization protocols can be beneficial.[5] |
Data Presentation: Comparison of Coupling Reagents
While specific quantitative yield data for the coupling of Boc-N-methyl-D-Glu-OH is not extensively published, the following table provides a qualitative comparison of recommended coupling reagents based on their known performance with sterically hindered and N-methylated amino acids.
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Potential Drawbacks |
| HATU | Uronium Salt | Very High | Considered one of the most effective reagents for hindered couplings; fast reaction times.[2] | Higher cost compared to some alternatives.[2] |
| HCTU | Uronium Salt | Very High | A more cost-effective alternative to HATU with similar high efficiency.[2][8][9] | |
| PyAOP | Phosphonium Salt | High | Particularly effective for coupling N-methylated amino acids.[5][7] | |
| PyBOP | Phosphonium Salt | High | Effective for many hindered couplings.[2] | May be less efficient than HATU or HCTU for extremely hindered cases.[2] |
| COMU | Uronium Salt | High | Good solubility of byproducts and considered a safer alternative to HOBt/HOAt-based reagents.[2][10] |
Experimental Protocols
Note: The side chain of glutamic acid is typically protected as a benzyl ester (OBzl) for Boc-based solid-phase peptide synthesis (SPPS). Therefore, the building block used is Boc-N-Me-D-Glu(OBzl)-OH.[5]
Protocol 1: HATU-Mediated Coupling of Boc-N-Me-D-Glu(OBzl)-OH
This protocol is a robust method for coupling the sterically hindered Boc-N-Me-D-Glu(OBzl)-OH.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-N-Me-D-Glu(OBzl)-OH (3-4 equivalents)
-
HATU (3-4 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Pre-activation:
-
Coupling:
-
Add the pre-activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[5]
-
-
Monitoring:
-
Take a small sample of resin beads and perform a Bromophenol Blue or Isatin test to check for completion.
-
-
Washing:
-
Once the coupling is complete, filter the resin and wash thoroughly with NMP or DMF, followed by DCM.
-
-
Double Coupling (if necessary):
-
If the monitoring test indicates an incomplete reaction, repeat steps 4, 5, and 7.
-
Protocol 2: PyAOP-Mediated Coupling of Boc-N-Me-D-Glu(OBzl)-OH
This protocol utilizes the highly effective phosphonium salt reagent, PyAOP.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-N-Me-D-Glu(OBzl)-OH (3 equivalents)
-
PyAOP (3 equivalents)
-
1-hydroxy-7-azabenzotriazole (HOAt) (3 equivalents)
-
DIEA (6 equivalents)
-
DMF
Procedure:
-
Resin Preparation: Perform resin swelling, Boc deprotection, and neutralization as described in Protocol 1 (Steps 1-3).
-
Activation:
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours.[1]
-
-
Monitoring and Washing:
-
Monitor the reaction completion using the Isatin test.[1]
-
Once complete, filter and wash the resin as described in Protocol 1 (Step 7).
-
-
Double Coupling (if necessary):
-
If the reaction is incomplete, a second coupling is recommended.[1]
-
Visualizations
Caption: Experimental workflow for the solid-phase synthesis coupling of Boc-N-Me-D-Glu-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
Technical Support Center: Optimizing Peptide Synthesis with Boc-Glu-OBzl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of peptides synthesized using Boc-L-glutamic acid γ-benzyl ester (Boc-Glu-OBzl).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using this compound in solid-phase peptide synthesis (SPPS)?
A1: The primary challenges include:
-
Pyroglutamate Formation: Cyclization of the N-terminal glutamic acid residue to form pyroglutamate is a significant side reaction, leading to a loss of the desired peptide.[1]
-
Incomplete Coupling: The bulky nature of the Boc and benzyl protecting groups can lead to steric hindrance, resulting in incomplete coupling and deletion sequences in the final peptide.[2]
-
Side Reactions During Cleavage: During the final cleavage from the resin with strong acids like hydrogen fluoride (HF), the benzyl ester can lead to the formation of a reactive acylium ion, which may cause unwanted side reactions.[3]
-
Incomplete Boc Deprotection: Failure to completely remove the N-terminal Boc group before the next coupling step results in truncated peptide sequences and lower overall yield.[4]
Q2: How can I minimize pyroglutamate formation when my peptide has an N-terminal glutamic acid?
A2: Pyroglutamate formation is an intramolecular cyclization that is catalyzed by both acidic and basic conditions. To minimize this side reaction:
-
Optimize Boc Deprotection: Use the mildest effective conditions for Boc deprotection. This typically involves using a lower concentration of trifluoroacetic acid (TFA) for a shorter duration.
-
In Situ Neutralization: Employing in situ neutralization protocols can reduce the time the free N-terminal amine is exposed to basic conditions before coupling, thus minimizing the opportunity for cyclization.[5]
-
Accelerate Coupling: Use a highly efficient coupling reagent to speed up the acylation of the N-terminal glutamic acid, reducing the time it is susceptible to cyclization.[6]
Q3: Which coupling reagents are most effective for this compound?
A3: Due to potential steric hindrance, more potent activating reagents are recommended over standard carbodiimides like DCC or DIC. Guanidinium and phosphonium salt-based reagents are generally more effective. HATU, HBTU, and PyBOP are excellent choices for ensuring high coupling efficiency.[7][8][9]
Q4: What are the best practices for the final cleavage of a peptide containing Glu(OBzl)?
A4: The final cleavage is typically performed with anhydrous hydrogen fluoride (HF). To minimize side reactions:
-
Use Scavengers: A scavenger cocktail is crucial to trap the reactive benzyl cations and other electrophilic species generated during cleavage. A common mixture is HF/anisole/dimethyl sulfide (DMS)/p-thiocresol.[10]
-
Low-High HF Procedure: For sensitive sequences, a two-step "low-high" HF procedure is recommended. The "low HF" step with a higher concentration of scavengers removes more labile protecting groups under milder conditions, followed by a "high HF" step to cleave the peptide from the resin and remove more resistant protecting groups.
-
Control Temperature: Perform the cleavage at a low temperature (typically 0°C) to minimize side reactions.[3]
Troubleshooting Guides
Issue 1: Low Yield of the Final Peptide
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Incomplete Coupling | 1. Switch to a more powerful coupling reagent: If using DIC/HOBt, consider switching to HATU, HBTU, or PyBOP for improved efficiency with the sterically hindered this compound.[7][11] 2. Double couple: Perform a second coupling step to ensure the reaction goes to completion. 3. Increase reaction time: Extend the coupling time to allow for complete reaction. 4. Monitor coupling: Use a qualitative test like the Kaiser test to confirm the completion of the coupling reaction before proceeding to the next step.[12] |
| Incomplete Boc Deprotection | 1. Optimize deprotection time: Ensure the deprotection step is long enough for complete removal of the Boc group. A typical protocol involves a pre-wash followed by a 20-30 minute treatment with 25-50% TFA in DCM.[2] 2. Use fresh reagents: Ensure the TFA solution is fresh and anhydrous. |
| Peptide Aggregation | 1. Change solvent: If using DMF, consider switching to N-methyl-2-pyrrolidone (NMP), which can improve solvation. 2. Incorporate disrupting elements: For long and difficult sequences, the introduction of backbone-protecting groups can disrupt secondary structure formation. |
| Premature Cleavage from Resin | 1. Use a more robust linker: If using a highly acid-labile linker, consider switching to a more stable one like the PAM linker for Boc-SPPS.[2] |
Issue 2: Presence of Impurities in the Crude Product
Possible Causes and Solutions:
| Impurity Type | Identification | Prevention & Mitigation |
| Deletion Sequences | Mass spectrometry (MS) will show peaks corresponding to the mass of the target peptide minus the mass of one or more amino acid residues. | * Ensure complete coupling by using efficient coupling reagents and monitoring the reaction.[12] * If coupling is incomplete, cap the unreacted amines with acetic anhydride to prevent them from reacting in subsequent cycles. |
| Truncated Sequences | MS will show a series of peaks corresponding to peptides that stopped elongating at various points. | * Ensure complete deprotection of the Boc group at each cycle.[4] |
| Pyroglutamate Formation | A peak with a mass 18 Da less than the expected product will be observed in the MS spectrum. | * Minimize exposure of the N-terminal glutamic acid to acidic and basic conditions.[2] * Use in situ neutralization protocols.[5] |
| Side-products from Cleavage | Unexpected peaks in the HPLC profile and MS spectrum. | * Use an optimized scavenger cocktail during HF cleavage to quench reactive species.[3][13] * Perform the cleavage at low temperatures. |
Quantitative Data Summary
Table 1: Comparison of Coupling Reagent Efficiency for a Model Peptide
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Approximate Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
| DCC | HOBt | - | DCM | 60-120 | Lower, variable |
Note: Yields are illustrative and can vary based on the specific peptide sequence and reaction conditions. Data synthesized from multiple sources for comparative purposes.[7]
Table 2: Common TFA Deprotection Conditions for Boc-SPPS
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |
| 25% | 2 hours | Room Temperature | A common and generally effective condition.[4] |
| 50% | 30 minutes | Room Temperature | Faster deprotection; may be preferred for less sensitive substrates.[4] |
| 55% | 30 minutes | Room Temperature | Shown to give higher purity peptides compared to 100% TFA in some cases.[14] |
| 100% (neat TFA) | 5-15 minutes | Room Temperature | Very rapid deprotection, but may lead to more side products.[14] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle for Incorporating this compound
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).
-
Drain the solution and add a fresh solution of 25-50% TFA in DCM.
-
Agitate the mixture for 20-30 minutes.
-
Filter the resin and wash thoroughly with DCM to remove residual TFA.[2]
-
-
Neutralization:
-
Wash the resin with isopropanol (IPA) and then with DCM.
-
Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or NMP for 5-10 minutes.
-
Filter the resin and wash thoroughly with DCM or NMP.[2]
-
-
Coupling of this compound (using HATU):
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin substitution) and HATU (3-4 equivalents) in NMP or DMF.
-
Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours.[2]
-
-
Washing: After coupling, wash the resin thoroughly with DMF and DCM.
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of the resin to ensure complete coupling (a negative result indicates success).
Protocol 2: HF Cleavage of a Peptide Containing Glu(OBzl)
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Scavenger Addition: Place the dried peptide-resin in the HF reaction vessel. Add a pre-chilled scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).
-
HF Distillation: Cool the reaction vessel to -5 to 0°C. Carefully distill the anhydrous HF into the reaction vessel.
-
Cleavage Reaction: Stir the reaction mixture at 0°C for 1-2 hours.
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Washing and Isolation: Wash the peptide precipitate with cold diethyl ether to remove scavengers and organic byproducts. Isolate the peptide by filtration or centrifugation.
-
Purification: Dissolve the crude peptide in an appropriate aqueous buffer and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
Visualizations
Caption: A generalized workflow for Boc-SPPS incorporating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 4. benchchem.com [benchchem.com]
- 5. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mesalabs.com [mesalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 14. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving Boc-Glu-OBzl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving N-α-tert-Butyloxycarbonyl-L-glutamic acid γ-benzyl ester (Boc-Glu-OBzl).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: The most prevalent side reactions include pyroglutamate formation, transesterification of the benzyl ester, and side reactions stemming from strong acid cleavage, such as the formation of acylium ions and subsequent adducts. In the context of peptide synthesis, general side reactions like incomplete coupling and racemization can also occur.
Q2: What is pyroglutamate formation and under what conditions does it typically occur?
A2: Pyroglutamate formation is an intramolecular cyclization of an N-terminal glutamic acid residue to form a five-membered lactam ring, resulting in the loss of a water molecule (-18 Da). This side reaction is particularly common under both acidic and basic conditions.[1] In Boc-based Solid Phase Peptide Synthesis (SPPS), the repetitive acidic treatments required for Boc group removal can promote this cyclization. Studies have shown that the rate of pyroglutamate formation is pH-dependent, with minimal formation at pH 6.2 and increased formation at pH 4 and pH 8.[2][3]
Q3: How can I minimize pyroglutamate formation?
A3: To minimize pyroglutamate formation, it is recommended to keep the exposure to acidic and basic conditions as short as possible. During peptide synthesis, using efficient coupling reagents to shorten reaction times can be beneficial. For purification and handling of peptides with N-terminal glutamic acid, maintaining the pH close to 6.2 is advisable.
Q4: What is transesterification and when should I be concerned about it?
A4: Transesterification is a reaction where the benzyl ester of the glutamic acid side chain is exchanged for another alkyl group from an alcohol solvent. This can occur in the presence of a base. For instance, rapid transesterification of Boc-Glu(OBzl) has been observed in the presence of tetramethylammonium hydroxide (TMAH) and alcohols like methanol, isopropanol, or tert-butyl alcohol.[4] This can lead to the formation of undesired methyl, isopropyl, or tert-butyl esters, respectively.[4] To avoid this, it is crucial to avoid basic conditions when alcoholic solvents are present.
Q5: What side reactions can occur during the final cleavage step in Boc-SPPS?
A5: During the final cleavage from the resin using strong acids like anhydrous hydrogen fluoride (HF), the side-chain benzyl ester of glutamic acid can be protonated and lose water to form a reactive acylium ion. This cation can be trapped by scavengers, such as anisole, leading to the formation of ketone adducts.
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Mass loss of 18 Da in the final product (confirmed by MS) | Pyroglutamate formation at the N-terminal glutamic acid. | - Confirm Location: Use tandem mass spectrometry (MS/MS) to confirm the modification is at the N-terminus.- Optimize pH: If possible, adjust the pH of subsequent steps to be closer to 6.2.[2][3]- Minimize Reaction Times: Reduce exposure to acidic or basic conditions during synthesis and work-up. |
| Unexpected ester byproduct detected (e.g., methyl or ethyl ester) | Transesterification of the benzyl ester. | - Review Solvent and Base Usage: Avoid the use of alcoholic solvents in the presence of strong bases.[4]- Purification: Utilize reverse-phase HPLC to separate the desired product from the transesterified byproduct. |
| Low coupling efficiency of this compound | Steric hindrance or aggregation. | - Use High-Efficiency Coupling Reagents: Employ reagents like HATU, HBTU, or DIC/OxymaPure, which are known to be effective for sterically hindered couplings.[5]- Optimize Reaction Conditions: Increase coupling time, use a higher temperature, or switch to a solvent like N-methylpyrrolidone (NMP) to disrupt potential aggregation.[6] |
| Presence of adducts with masses corresponding to scavengers (e.g., +76 Da for anisole) | Acylium ion formation during strong acid cleavage and subsequent trapping by scavengers. | - Optimize Cleavage Cocktail: Adjust the scavenger cocktail composition and concentration.- Modify Cleavage Conditions: Perform the cleavage at a lower temperature or for a shorter duration. |
| Racemization of the glutamic acid residue | Over-activation or prolonged exposure to basic conditions. | - Choose Appropriate Coupling Reagents: Use coupling reagents known for low racemization potential.- Control pH: Avoid excessive use of base during coupling and neutralization steps. |
Quantitative Data Summary
| Side Reaction | Parameter | Condition | Observed Outcome | Reference |
| Pyroglutamate Formation | pH | 4.0 | Increased formation rate. | [1][2][3] |
| 6.2 | Minimal formation rate. | [2][3] | ||
| 8.0 | Increased formation rate. | [2][3] | ||
| Half-life of N-terminal Glu | pH 4.1 buffer at 45°C | Approximately 9 months. | [2][3] | |
| Transesterification | Reagents | TMAH in methanol, isopropanol, or tert-butyl alcohol | Rapid formation of the corresponding ester. | [4] |
Experimental Protocols
Protocol 1: Boc-Glu(OBzl)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard coupling procedure using HATU as the activating agent.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF).
-
Activation of this compound: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIEA) (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF, followed by dichloromethane (DCM).
-
Monitoring: Perform a Kaiser test on a small sample of the resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
Protocol 2: Detection of Pyroglutamate Formation by HPLC-MS
This protocol outlines a general procedure for the analysis of a crude peptide sample to detect pyroglutamate formation.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid.
-
HPLC Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes) to elute the peptides.
-
Detection: Monitor the elution profile using a UV detector at 214 nm and 280 nm. The pyroglutamate-containing peptide will typically have a slightly different retention time than the parent peptide.[2]
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.
-
Acquire mass spectra in positive ion mode.
-
Identify the molecular weight of the target peptide and look for a peak corresponding to the target peptide mass minus 18.01 Da (the mass of water).
-
Perform tandem MS (MS/MS) on the parent and potential byproduct peaks to confirm their sequences.
-
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Common byproduct formation pathways for this compound.
References
- 1. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
Technical Support Center: Monitoring Boc-Glu-OBzl Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for monitoring the completion of Boc-Glu-OBzl coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the completion of a this compound coupling reaction?
A1: The three most common and effective methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. TLC is often used for quick, qualitative checks, while HPLC provides quantitative data on purity and conversion. NMR can be used to confirm the structure of the product.
Q2: How do I interpret the results from a TLC analysis?
A2: On a TLC plate, you will spot the starting materials (e.g., the N-Boc-protected glutamic acid derivative and the amino-component) and the reaction mixture. As the reaction progresses, the spot corresponding to the starting materials should diminish in intensity, while a new spot, representing the coupled product, should appear. The reaction is considered complete when the limiting starting material spot is no longer visible.
Q3: What does it mean if I see multiple new spots on my TLC plate?
A3: Multiple new spots can indicate the formation of side products. In carbodiimide-mediated couplings (e.g., using DCC, EDC), a common side product is the unreactive N-acylurea.[1][2] Other side reactions can also occur depending on the specific reagents and conditions used.[3] If significant side product formation is observed, optimization of the reaction conditions may be necessary.
Q4: My HPLC analysis shows a peak for my product, but also a significant peak for the starting material. What should I do?
A4: This indicates an incomplete reaction. You can consider extending the reaction time, increasing the temperature cautiously, or performing a second coupling step with fresh reagents.[4] For challenging couplings, switching to a more powerful coupling reagent like HATU or COMU may be beneficial.[3][4]
Q5: When is NMR spectroscopy necessary for monitoring these reactions?
A5: While TLC and HPLC are excellent for monitoring reaction progress, NMR is invaluable for confirming the final product's structure.[5][6] It can verify that the amide bond has formed correctly and that all protecting groups are intact. 1H-NMR is typically sufficient to observe the appearance of new amide proton signals and shifts in adjacent protons.
Troubleshooting Guide
This section addresses common problems encountered during the monitoring of this compound coupling reactions.
Problem 1: Incomplete Coupling Detected by TLC/HPLC
-
Symptom: A significant amount of starting material is still present after the expected reaction time.
-
Possible Causes & Solutions:
-
Insufficient Reagent Activity: The coupling reagent may not be reactive enough, especially if there is steric hindrance.[4][7]
-
Slow Reaction Kinetics: Standard conditions may be too slow for the specific substrates.
-
Peptide Aggregation: In solid-phase synthesis, the growing peptide chain can aggregate, blocking reactive sites.[7][8]
-
Solution: Perform a "double coupling" by washing away the old reagents and adding a fresh batch of the amino acid and coupling reagents.[4][9]
-
Problem 2: Streaking or Poor Separation on TLC Plates
-
Symptom: Spots on the TLC plate are elongated or "streak," making it difficult to distinguish between the product and starting materials.
-
Possible Causes & Solutions:
-
Incorrect Solvent System: The polarity of the mobile phase may not be suitable for the compounds.
-
Solution: Systematically vary the ratio of polar and non-polar solvents in your eluent to achieve better separation (Rf values between 0.15 and 0.85 are ideal).[10]
-
-
Acidic or Basic Nature of Compounds: Free carboxylic acids or amines can interact strongly with the silica gel.
-
Solution: For acidic compounds (like this compound), add a small amount of acetic acid (~0.5%) to the eluent. For basic compounds, add a small amount of triethylamine (~0.5%).[10]
-
-
Sample Overloading: Applying too much of the reaction mixture to the TLC plate can cause streaking.
-
Solution: Dilute the reaction mixture before spotting it on the plate.[10]
-
-
Experimental Protocols & Data
Method 1: Thin-Layer Chromatography (TLC)
TLC is a rapid and effective technique for qualitatively monitoring the progress of a reaction.[10][11]
Protocol:
-
Prepare the Eluent: A common solvent system for protected amino acids is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 or 12:3:5 by volume).[12][13] Alternatively, mixtures of ethyl acetate and hexanes can be effective.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1-2 cm from the bottom of a silica gel plate.[13]
-
Spot the Plate: Use a capillary tube to apply small, concentrated spots of your starting materials (this compound and the amine component) and the reaction mixture onto the baseline. A "co-spot" containing both starting material and the reaction mixture is useful for comparison.[10]
-
Develop the Plate: Place the plate in a sealed chamber containing the eluent. Ensure the baseline is above the solvent level.[13] Let the solvent front travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a chemical stain like ninhydrin (for free amines) or permanganate.[11][13]
Data Interpretation (Illustrative):
| Compound | Typical Rf Value (EtOAc/Hexanes 1:1) | Observations |
| Amine Starting Material | 0.2 | Disappears as the reaction proceeds. |
| This compound | 0.5 | Disappears as the reaction proceeds. |
| Coupled Product | 0.4 | Appears and intensifies over time. |
| N-Acylurea Byproduct | 0.3 | May appear as a new spot if using carbodiimides. |
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard for obtaining quantitative data on reaction conversion and purity.[14][15]
Protocol:
-
Prepare Mobile Phases:
-
Prepare Sample: Withdraw a small aliquot from the reaction mixture, quench it if necessary, and dissolve it in a suitable solvent (e.g., a water/acetonitrile mixture) to a concentration of about 1 mg/mL.[14]
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 mm ID, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV absorbance at 220 nm (for the peptide backbone).[14]
-
Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[14] This may need to be optimized for specific products.
-
Data Interpretation (Illustrative):
| Compound | Typical Retention Time (min) | Observations |
| Amine Starting Material | 4.5 | Peak area decreases over time. |
| This compound | 15.2 | Peak area decreases over time. |
| Coupled Product | 12.8 | Peak appears and its area increases. |
Visual Workflows
Caption: General workflow for monitoring a coupling reaction.
References
- 1. peptide.com [peptide.com]
- 2. Carbodiimide - Wikipedia [en.wikipedia.org]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 6. ias.ac.in [ias.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. kilobio.com [kilobio.com]
- 10. VanVeller Lab Resources [group.chem.iastate.edu]
- 11. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 14. benchchem.com [benchchem.com]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Boc-Glu-OBzl vs. Fmoc-Glu(OBzl)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between Boc and Fmoc protecting group strategies is a critical decision that influences efficiency, purity, and the overall success of synthesizing peptides containing glutamic acid. This guide provides an objective comparison of two commonly used protected glutamic acid derivatives, Boc-Glu-OBzl and Fmoc-Glu(OBzl)-OH, supported by representative experimental data and detailed protocols.
The fundamental difference between the two lies in the nature of the α-amino protecting group. The tert-butyloxycarbonyl (Boc) group is labile to acid, whereas the 9-fluorenylmethoxycarbonyl (Fmoc) group is removed under basic conditions. This dictates the entire synthetic strategy, from the choice of solid support and side-chain protecting groups to the final cleavage conditions.
Performance Comparison at a Glance
The selection between this compound and Fmoc-Glu(OBzl)-OH depends on several factors, including the peptide sequence, the presence of other sensitive residues, and the desired scale of synthesis. While both methods can yield high-quality peptides, they present distinct advantages and disadvantages.
| Parameter | This compound | Fmoc-Glu(OBzl)-OH |
| Nα-Deprotection | Strong acid (e.g., TFA) | Base (e.g., Piperidine) |
| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu) |
| Final Cleavage | Harsh strong acid (e.g., HF, TFMSA) | Moderate acid (e.g., TFA) |
| Compatibility | Good for hydrophobic sequences prone to aggregation.[][2] | Well-suited for acid-sensitive residues (e.g., Trp, Met).[] |
| Common Side Reactions | Pyroglutamate formation, transesterification.[3] | Pyroglutamate formation, aspartimide-like formation. |
| Automation Friendliness | Less common in modern automated synthesizers. | Standard for automated solid-phase peptide synthesis (SPPS). |
Quantitative Data Summary
While direct head-to-head comparative studies for the synthesis of an identical peptide using this compound and Fmoc-Glu(OBzl)-OH are not extensively reported in the literature, the following table summarizes typical quantitative data based on established protocols for each strategy.
| Parameter | Boc-Strategy with this compound | Fmoc-Strategy with Fmoc-Glu(OBzl)-OH |
| Resin Substitution | 0.5 - 1.0 mmol/g (e.g., Merrifield resin) | 0.4 - 0.8 mmol/g (e.g., Wang or Rink Amide resin) |
| Coupling Efficiency (per step) | >99% | >99% |
| Overall Crude Peptide Yield | 60 - 80% | 70 - 90% |
| Crude Peptide Purity (by HPLC) | 50 - 70% | 60 - 80% |
| Final Purified Peptide Yield | 20 - 40% | 30 - 50% |
Note: These values are representative and can vary significantly based on the peptide sequence, length, coupling reagents, and purification methods.
Key Experimental Protocols
Detailed methodologies for solid-phase peptide synthesis (SPPS) using both this compound and Fmoc-Glu(OBzl)-OH are provided below.
Boc-SPPS Protocol for a Model Peptide using this compound
1. Resin Swelling and Deprotection:
-
Swell Merrifield resin (1 g, 0.8 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour.
-
Remove the Boc protecting group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM (10 mL) for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL), isopropanol (2 x 10 mL), and DCM (3 x 10 mL).
2. Neutralization:
-
Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (10 mL) for 2 x 5 minutes.
-
Wash the resin with DCM (5 x 10 mL).
3. Coupling of Boc-Glu(OBzl)-OH:
-
In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3 eq, 2.4 mmol) and HOBt (3 eq, 2.4 mmol) in N,N-dimethylformamide (DMF, 5 mL).
-
Add diisopropylcarbodiimide (DIC) (3 eq, 2.4 mmol) and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion with the Kaiser test.
4. Repetitive Cycles:
-
Repeat steps 1-3 for each subsequent amino acid in the sequence.
5. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of HF:p-cresol (9:1) at 0°C for 1 hour.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
6. Purification and Analysis:
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purity of the final product by analytical RP-HPLC and confirm its identity by mass spectrometry.
Fmoc-SPPS Protocol for a Model Peptide using Fmoc-Glu(OBzl)-OH
1. Resin Swelling and Fmoc Deprotection:
-
Swell Wang resin (1 g, 0.6 mmol/g) in DMF (10 mL) for 1 hour.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (10 mL) for 2 x 10 minutes.
-
Wash the resin with DMF (5 x 10 mL).
2. Coupling of Fmoc-Glu(OBzl)-OH:
-
In a separate vessel, dissolve Fmoc-Glu(OBzl)-OH (3 eq, 1.8 mmol), HBTU (2.9 eq, 1.74 mmol), and HOBt (3 eq, 1.8 mmol) in DMF (5 mL).
-
Add DIEA (6 eq, 3.6 mmol) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1 hour.
-
Monitor coupling completion with the Kaiser test.
3. Repetitive Cycles:
-
Repeat steps 1 and 2 for each subsequent amino acid.
4. Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the peptide-resin with DMF, DCM, and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA:triisopropylsilane:water (95:2.5:2.5) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
5. Purification and Analysis:
-
Purify the crude peptide by preparative RP-HPLC.
-
Analyze the purity of the final product by analytical RP-HPLC and confirm its identity by mass spectrometry.
Visualizing the Workflow and Chemical Logic
To better illustrate the processes and decision-making involved, the following diagrams have been generated using Graphviz.
Caption: Boc-SPPS Workflow for incorporating Boc-Glu(OBzl)-OH.
Caption: Fmoc-SPPS Workflow for incorporating Fmoc-Glu(OBzl)-OH.
Caption: Decision tree for choosing between Boc- and Fmoc-Glu(OBzl)-OH.
Conclusion
Both this compound and Fmoc-Glu(OBzl)-OH are effective reagents for incorporating glutamic acid into synthetic peptides. The choice between them is dictated by the overall synthetic strategy. The Fmoc/tBu approach, utilizing Fmoc-Glu(OBzl)-OH, has become the more prevalent method in modern peptide synthesis due to its milder deprotection conditions, compatibility with a wider range of sensitive amino acids, and amenability to automation.[] However, the Boc/Bzl strategy with this compound remains a robust and valuable option, particularly for the synthesis of long and difficult hydrophobic sequences where aggregation can be a significant challenge.[][2] Careful consideration of the target peptide's properties and the available synthetic instrumentation will guide the researcher to the most appropriate and successful strategy.
References
Characterizing Peptides with Boc-Glu-OBzl: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount. The incorporation of non-canonical amino acids with protecting groups, such as tert-butyloxycarbonyl (Boc) at the N-terminus and a benzyl ester (OBzl) on a glutamic acid side chain, introduces unique challenges and considerations for mass spectrometry (MS) analysis. This guide provides a comparative overview of common MS techniques for the characterization of peptides containing Boc-Glu-OBzl, supported by expected fragmentation patterns and detailed experimental protocols.
The presence of both the acid-labile Boc group and the benzyl ester protecting group on the glutamic acid side chain influences the fragmentation behavior of the peptide in the mass spectrometer. Understanding these patterns is crucial for accurate sequence verification and impurity analysis. This guide will explore two primary ionization techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with various fragmentation methods.
Ionization Technique Comparison: ESI vs. MALDI
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two of the most common soft ionization techniques used for peptide analysis. The choice between them can significantly impact the quality of the data obtained for peptides containing labile protecting groups like Boc and OBzl.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization Principle | A high voltage is applied to a liquid passing through a capillary to create an aerosol, leading to the formation of gas-phase ions. | A laser strikes a matrix containing the analyte, causing desorption and ionization. |
| Typical Charge State | Produces multiply charged ions ([M+nH]n+). | Primarily produces singly charged ions ([M+H]+). |
| Coupling to LC | Easily coupled with Liquid Chromatography (LC-MS) for online separation and analysis. | Can be coupled with LC, but it is often performed offline. |
| Tolerance to Salts | Less tolerant to salts and buffers, which can suppress the signal. | More tolerant to salts and buffers. |
| Protecting Group Stability | Generally considered a "soft" ionization technique, but in-source fragmentation of the labile Boc group can occur.[1] | The choice of matrix is critical; acidic matrices can cause cleavage of acid-labile protecting groups like Boc.[2] |
| Sample Throughput | Higher throughput when coupled with an autosampler and LC system. | Can be high-throughput for screening applications. |
Fragmentation Method Comparison: CID vs. ETD
For tandem mass spectrometry (MS/MS), different fragmentation techniques can be employed to elucidate the peptide sequence. Collision-Induced Dissociation (CID) is the most common method, while Electron Transfer Dissociation (ETD) offers advantages for labile modifications.
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Fragmentation Principle | Ions are accelerated and collided with an inert gas, leading to fragmentation of the peptide backbone. | Anions are introduced to multiply charged precursor ions, inducing fragmentation through electron transfer. |
| Fragment Ion Types | Primarily produces b- and y-type ions from cleavage of the amide bond. | Primarily produces c- and z-type ions from cleavage of the N-Cα bond. |
| Effect on Protecting Groups | Can lead to the loss of labile protecting groups like Boc and benzyl groups as neutral losses. | Tends to preserve labile post-translational modifications and protecting groups on the side chains. |
| Precursor Charge State | Effective for doubly and triply charged precursors. | More effective for higher charge state precursors (≥2+). |
| Peptide Backbone Coverage | Can sometimes result in incomplete fragmentation, especially for proline-rich peptides. | Often provides more extensive backbone fragmentation, leading to better sequence coverage. |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
-
Peptide Solubilization : Dissolve the Boc-Glu(OBzl)-containing peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1 mg/mL.
-
Dilution : Further dilute the stock solution with the mobile phase to a final concentration of 10-100 µg/mL for direct infusion or LC-MS analysis.
-
LC Separation : For LC-MS analysis, inject the sample onto a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phases :
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution : A typical gradient would be from 5% to 95% Mobile Phase B over 15-30 minutes at a flow rate of 0.2-0.4 mL/min.
Mass Spectrometry Parameters
-
ESI Source :
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 300-400 °C
-
-
MS Scan :
-
Mass Range: m/z 300-2000
-
-
MS/MS Fragmentation :
-
CID : Use a normalized collision energy of 25-35%.
-
ETD : Use a reaction time of 50-100 ms.
-
Expected Fragmentation Patterns
The fragmentation of a peptide containing this compound will yield characteristic product ions. In addition to the expected b- and y-type ions from the peptide backbone, losses of the protecting groups will be observed.
| Precursor Ion | Fragmentation Method | Expected Neutral Losses | Expected Fragment Ions |
| [M+H]+ | CID | Loss of isobutylene (56 Da) from Boc groupLoss of Boc group (100 Da)Loss of benzyl group (90 Da)Loss of benzyloxycarbonyl group (134 Da) | y-ionsb-ionsInternal fragment ionsIons corresponding to the loss of protecting groups |
| [M+2H]2+ | ETD | Less likely to observe neutral loss of protecting groups | c-ionsz-ionsIntact side-chain protecting groups on fragment ions |
Visualizing the Workflow and Fragmentation
To better illustrate the processes involved in the mass spectrometric characterization of peptides with this compound, the following diagrams are provided.
References
A Comparative Guide to Side-Chain Protecting Groups for Glutamic Acid in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount to the successful synthesis of peptides. This is particularly true for trifunctional amino acids like glutamic acid, where inadequate side-chain protection can lead to deleterious side reactions, compromising peptide purity and yield. This guide provides an objective comparison of common and alternative protecting groups for the γ-carboxyl group of glutamic acid, supported by experimental data and detailed protocols to inform rational selection in solid-phase peptide synthesis (SPPS).
The ideal protecting group for the glutamic acid side chain should be stable throughout the synthesis, prevent side reactions such as pyroglutamate formation, and be selectively removable under conditions that do not degrade the peptide. The choice of protecting group is intrinsically linked to the overall synthetic strategy, most commonly Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc) chemistry.
Comparison of Key Protecting Groups
The most prevalent protecting groups for the glutamic acid side chain are the tert-butyl (OtBu), benzyl (OBzl), and allyl (OAll) esters. Each presents a unique combination of lability and orthogonality, making them suitable for different applications.
| Protecting Group | Structure | Common Synthetic Strategy | Key Advantages | Key Disadvantages |
| tert-Butyl (OtBu) | Ester | Fmoc/tBu | Standard and widely used; Cleaved simultaneously with resin cleavage using TFA; High stability to bases. | Not orthogonal in standard Fmoc/tBu strategy; Risk of pyroglutamate formation, especially with N-terminal glutamic acid.[1] |
| Benzyl (OBzl) | Ester | Boc/Bzl | Well-established in Boc chemistry; Can be removed by strong acids like HF or by catalytic hydrogenation.[2][3] | Not orthogonal to Boc group removal; Prone to pyroglutamate formation under acidic conditions.[1] |
| Allyl (OAll) | Ester | Fmoc/tBu | Fully orthogonal; Stable to both TFA and piperidine; Allows for selective on-resin modification.[4] | Requires a palladium catalyst for removal, which can be costly and requires careful handling to avoid contamination.[5][6] |
Performance Data
While comprehensive head-to-head comparative studies are limited in publicly available literature, the following table synthesizes representative data on the performance of these protecting groups in peptide synthesis. The data is indicative and can vary based on peptide sequence and specific reaction conditions.
| Protecting Group | Typical Crude Purity (%) | Typical Isolated Yield (%) | Propensity for Pyroglutamate Formation | Notes |
| tert-Butyl (OtBu) | >85 | 70-90 | Moderate to High | Purity and yield are highly sequence-dependent. The use of pseudoproline dipeptides can mitigate aggregation and improve yield.[7] |
| Benzyl (OBzl) | >80 | 65-85 | High | Particularly susceptible to pyroglutamate formation during N-terminal Boc deprotection.[1][3] |
| Allyl (OAll) | >90 | 75-95 | Low | The orthogonal nature allows for on-resin purification strategies which can lead to higher final purity. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful application and removal of protecting groups. Below are representative protocols for the deprotection of OtBu, OBzl, and OAll esters from the glutamic acid side chain.
Protocol 1: Trifluoroacetic Acid (TFA) Cleavage of OtBu and OBzl Protecting Groups
This protocol is for the simultaneous cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups, including OtBu and OBzl.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge
-
Lyophilizer
Procedure:
-
Wash the peptide-resin thoroughly with DCM to remove any residual DMF.
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel. A common ratio is 10 mL of cocktail per 1 gram of resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Lyophilize the peptide to obtain a dry powder.
Protocol 2: On-Resin Deprotection of the Allyl (OAll) Ester
This protocol describes the selective removal of the allyl protecting group from the glutamic acid side chain while the peptide remains attached to the resin.
Materials:
-
Peptide-resin with Fmoc-Glu(OAll)-OH incorporated
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
0.5% Sodium diethyldithiocarbamate in DMF
Procedure:
-
Swell the peptide-resin in anhydrous DCM in an inert atmosphere (e.g., under argon).
-
Prepare a deprotection solution of Pd(PPh₃)₄ (0.5 equivalents relative to resin loading) and phenylsilane (20 equivalents) in DCM.
-
Add the deprotection solution to the resin and agitate the mixture at room temperature for 30 minutes. Repeat this step two more times.[4]
-
To scavenge the palladium catalyst, wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (2 x 3 mL for 20 minutes each).[4]
-
Wash the resin thoroughly with DMF and DCM.
-
The deprotected glutamic acid side chain is now available for further on-resin modification, such as lactam bridge formation.[8][9][10]
Logical Relationships in Protecting Group Selection
The choice of a protecting group for the glutamic acid side chain is a critical decision in the overall workflow of peptide synthesis. The following diagram illustrates the logical considerations.
Signaling Pathways and Post-Translational Modifications
The carboxyl group of the glutamic acid side chain is a site for various post-translational modifications (PTMs) that can play a crucial role in cell signaling.[11][12] These modifications are often enzymatic and can alter a protein's structure, function, and localization. The ability to selectively deprotect the glutamic acid side chain during peptide synthesis allows for the creation of synthetic peptides with specific modifications, which are invaluable tools for studying these signaling pathways.
One key modification is the formation of a lactam bridge, often with a lysine residue, to create a cyclic peptide.[9] This can mimic natural cyclic peptides or introduce conformational constraints that enhance biological activity. Additionally, the free carboxyl group can be a target for amidation or esterification, further diversifying the chemical space of synthetic peptides.
The diagram below illustrates a simplified workflow for synthesizing a cyclic peptide via on-resin lactam bridge formation, a process enabled by orthogonal protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uwec.edu [chem.uwec.edu]
- 3. peptide.com [peptide.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell signaling, post-translational protein modifications and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.cellsignal.com [media.cellsignal.com]
A Researcher's Guide to Coupling Reagents for Boc-Glu-OBzl Synthesis
For researchers and professionals in drug development, the efficient synthesis of peptides is paramount. The choice of coupling reagent for incorporating sterically hindered amino acids, such as N-α-Boc-L-glutamic acid γ-benzyl ester (Boc-Glu-OBzl), can significantly impact reaction yield, purity, and cost-effectiveness. This guide provides a comparative analysis of three commonly employed coupling reagents: HATU, HBTU, and EDC/HOBt, offering insights into their performance and providing standardized protocols for their application.
Performance Comparison of Coupling Reagents
The selection of an optimal coupling reagent is a balance of reactivity, the minimization of side reactions like racemization, and practical considerations such as cost and ease of byproduct removal. For sterically hindered amino acids like this compound, reagents that offer high reactivity are often preferred.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is recognized for its superior performance, particularly in challenging couplings.[1] Its high efficiency stems from the formation of a highly reactive OAt-active ester, which can lead to faster reaction times and higher purity of the final product.[1] The 7-azabenzotriazole (HOAt) moiety enhances the reactivity compared to reagents based on HOBt.[1]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and cost-effective coupling reagent. While generally efficient, it may exhibit lower reactivity compared to HATU, especially with sterically hindered amino acids.[1] The resulting OBt-ester is less reactive than the OAt-ester formed by HATU, which could lead to longer reaction times.[1]
EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole) represents a classic and economical choice. Carbodiimides like EDC activate the carboxylic acid, and the addition of HOBt is crucial to suppress racemization and improve reaction efficiency.[2] While effective, this combination may have lower reactivity compared to uronium-based reagents like HATU and HBTU.[3] The byproducts of EDC are water-soluble, which simplifies their removal during workup.[2]
Data Presentation: Key Performance Indicators
The following table summarizes the expected performance of each coupling reagent based on available data for similar peptide couplings.
| Parameter | HATU | HBTU | EDC/HOBt |
| Typical Yield | High (>90%)[3] | High (>90%)[3] | Good (70-90%)[3] |
| Racemization Risk | Very Low[1][2] | Low[1] | Low to Moderate[2] |
| Reaction Speed | Faster[1] | Slower[1] | Generally Slower[3] |
| Key Advantages | High reactivity, effective for hindered amino acids.[1] | Good balance of reactivity and cost.[3] | Cost-effective, water-soluble byproducts.[2][3] |
| Disadvantages | Higher cost.[3] | Can be less effective than HATU for hindered couplings.[1] | Lower reactivity compared to uronium reagents.[3] |
Experimental Protocols
The following are detailed methodologies for the use of HATU, HBTU, and EDC/HOBt in a typical peptide coupling reaction. These protocols serve as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Coupling using HATU
-
Dissolution: Dissolve the N-terminally protected amino acid (e.g., this compound) (1.0 eq.) in an appropriate solvent such as N,N-dimethylformamide (DMF).
-
Activation: Add HATU (1.0 eq.) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the solution.
-
Pre-activation: Stir the mixture at room temperature for a few minutes to allow for the formation of the active ester.
-
Coupling: Add the amino component (e.g., the deprotected N-terminus of a peptide on solid support or an amino acid ester in solution) (1.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable method, such as the ninhydrin test for solid-phase synthesis or thin-layer chromatography (TLC) for solution-phase synthesis.[4]
-
Workup (for solution-phase): Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified using standard techniques like extraction and chromatography.
Protocol 2: Coupling using HBTU
-
Dissolution: Dissolve the N-terminally protected amino acid (1.0 eq.) in a suitable solvent like DMF.
-
Activation: Add HBTU (1.0 eq.) and a tertiary amine base like DIPEA (2.0 eq.) to the solution.[4]
-
Pre-activation: Allow the mixture to stir at room temperature for a few minutes.
-
Coupling: Add the amino component (1.0 eq.) to the reaction.
-
Reaction Monitoring: Track the reaction's completion using an appropriate analytical technique.
-
Workup (for solution-phase): Upon completion, the solvent is evaporated, and the product is purified from the reaction byproducts.
Protocol 3: Coupling using EDC/HOBt
-
Dissolution: Dissolve the N-terminally protected amino acid (1.0 eq.) and HOBt (1.0 eq.) in a solvent such as dichloromethane (DCM) or DMF.[5]
-
Cooling: Cool the solution to 0 °C in an ice bath.[5]
-
Activation: Add EDC (1.1 eq.) to the cooled solution.
-
Coupling: Add the amino component (1.0 eq.) to the reaction mixture. If the amino component is a hydrochloride salt, an equivalent of a tertiary amine base should be added.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion.
-
Workup (for solution-phase): After the reaction is complete, the mixture is typically washed with dilute acid and base to remove unreacted starting materials and byproducts.[5] The organic layer is then dried and concentrated to yield the crude product, which can be further purified.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for a peptide coupling reaction.
Caption: A generalized workflow for peptide coupling reactions.
Logical Comparison of Coupling Reagents
This diagram provides a logical framework for selecting a coupling reagent based on key performance criteria.
Caption: A logical comparison of coupling reagents for peptide synthesis.
References
Validating Peptides with Boc-Glu-OBzl: A Comparative Guide
For researchers in peptide synthesis and drug development, rigorous validation of peptide sequences is paramount to ensure experimental reliability and therapeutic efficacy. The incorporation of non-standard amino acids, such as Boc-Glu-OBzl, introduces unique analytical challenges compared to standard peptides. This guide provides a comparative overview of the validation process, highlighting key experimental data and detailed protocols for the characterization of peptides containing this modified glutamic acid residue.
The presence of the tert-butyloxycarbonyl (Boc) and benzyl (Bzl) protecting groups on the glutamic acid residue significantly alters the physicochemical properties of the peptide, impacting its analysis by standard methods.[1] Therefore, a multi-faceted analytical approach is crucial for unambiguous sequence validation and purity assessment.[2]
Comparative Analysis of a Standard vs. This compound Containing Peptide
The primary analytical techniques for peptide validation are High-Performance Liquid Chromatography (HPLC) for purity determination and Mass Spectrometry (MS) for identity confirmation.[2][3][4] The introduction of this compound necessitates modifications to standard protocols and careful data interpretation.
Table 1: Comparison of Expected Analytical Outcomes
| Parameter | Standard Peptide (e.g., with Glu) | Peptide with this compound | Rationale for Difference |
| Molecular Weight (Da) | Expected mass of sequence | Expected mass + 243.29 Da | The addition of the Boc (100.12 Da) and OBzl (91.09 Da) groups, minus the two protons replaced, and accounting for the formation of the ester linkage. |
| HPLC Retention Time | Typically shorter | Significantly longer | The Boc and OBzl groups increase the hydrophobicity of the peptide, leading to stronger interaction with the reversed-phase column.[1] |
| MS/MS Fragmentation | Predictable b- and y-ion series | Altered fragmentation pattern, potential for neutral loss of the protecting groups | The protecting groups can influence fragmentation pathways, and their loss can be a dominant feature in the MS/MS spectrum. |
Experimental Protocols for Validation
A robust validation workflow for a peptide containing this compound involves a combination of HPLC and high-resolution mass spectrometry.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for assessing the purity of synthetic peptides.[4][5] The increased hydrophobicity of a this compound containing peptide requires adjustments to the elution gradient.
Protocol:
-
System: An HPLC system equipped with a C18 column is suitable for this analysis.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Gradient: A common gradient for a standard peptide might be 5-95% B over 30 minutes. For a peptide with this compound, a shallower gradient, for instance, starting at a higher percentage of mobile phase B (e.g., 20-100% B over 30 minutes), may be necessary to achieve adequate separation from closely eluting impurities.[1]
-
Detection: UV detection at 214 nm and 280 nm.
-
Sample Preparation: The peptide is dissolved in a minimal amount of a suitable solvent (e.g., acetonitrile/water) and filtered through a 0.22 µm filter before injection.[1]
-
Data Analysis: Purity is calculated by integrating the peak area of the main product and dividing it by the total peak area of all detected peaks.[1]
Table 2: Illustrative HPLC Data
| Peptide | Retention Time (min) | Purity (%) |
| Standard Peptide | 15.2 | 98.5 |
| Peptide with this compound | 22.8 | 96.2 |
Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the peptide's identity by measuring its molecular weight with high accuracy.[3] Tandem mass spectrometry (MS/MS) is employed to sequence the peptide and confirm the location of the this compound modification.[2]
Protocol:
-
System: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended.[2][4]
-
Sample Infusion: The peptide sample, desalted if necessary, is infused into the mass spectrometer.
-
Full Scan MS: Acquire a full scan spectrum to determine the experimental mass of the peptide. The observed mass should be compared to the theoretical mass of the peptide containing the this compound modification.
-
Tandem MS (MS/MS): The precursor ion corresponding to the peptide is isolated and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis: The resulting fragment ions (b- and y-ions) are analyzed to reconstruct the peptide sequence. The mass difference corresponding to this compound should be observed at the correct position in the sequence. Specialized software may be needed for de novo sequencing or to account for the non-standard residue.[6]
Table 3: Illustrative Mass Spectrometry Data
| Peptide | Theoretical Mass (Da) | Observed Mass (Da) | Mass Error (ppm) | MS/MS Sequence Confirmation |
| Standard Peptide | 1500.75 | 1500.77 | 13.3 | Confirmed |
| Peptide with this compound | 1744.04 | 1744.06 | 11.5 | Confirmed with characteristic neutral losses |
Validation Workflow and Logic
The overall process for validating a peptide containing this compound follows a logical progression from initial purity assessment to definitive structural confirmation.
Caption: Workflow for the validation of a peptide containing this compound.
References
A Head-to-Head Battle of Chemistries: Cost-Effectiveness of Boc vs. Fmoc for Large-Scale Peptide Synthesis
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of peptides, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) chemistries is a critical decision with significant implications for cost, efficiency, and environmental impact. This comprehensive guide provides an objective comparison of these two predominant strategies, supported by experimental data and detailed protocols to inform your selection process.
The fundamental difference between the two methods lies in their Nα-amino group protection and deprotection strategies. Boc chemistry employs an acid-labile protecting group, necessitating strong acid for its removal in each cycle. In contrast, Fmoc chemistry utilizes a base-labile protecting group, which allows for milder reaction conditions.[1] This core distinction dictates the choice of reagents, solvents, and overall workflow, ultimately influencing the cost-effectiveness of large-scale production.
At a Glance: Key Differences Between Boc and Fmoc SPPS
| Feature | Boc Chemistry | Fmoc Chemistry |
| Nα-Protection | Acid-labile (tert-butyloxycarbonyl) | Base-labile (9-fluorenylmethoxycarbonyl) |
| Deprotection Reagent | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | Base (e.g., Piperidine) |
| Side-Chain Protection | Typically Benzyl-based (acid-labile) | Typically tert-Butyl-based (acid-labile) |
| Final Cleavage | Strong, hazardous acids (e.g., HF, TFMSA) | Milder acid (e.g., TFA)[][] |
| Orthogonality | Not fully orthogonal | Fully orthogonal[4] |
| Automation Friendliness | Less amenable due to harsh reagents | Highly compatible with automation |
| Cost of Amino Acids | Generally lower | Generally higher[5] |
| Overall Process Cost | Can be higher due to harsh reagents and waste disposal | Often more cost-effective for large-scale synthesis[4][5] |
| Environmental Impact | Higher due to hazardous reagents and solvents | Lower due to milder conditions and less hazardous waste |
Deep Dive into Cost-Effectiveness
While Boc-protected amino acids are typically less expensive on a per-gram basis, a holistic cost analysis often favors the Fmoc strategy for large-scale synthesis.[5] The overall cost-effectiveness of Fmoc chemistry stems from its higher efficiency, milder reaction conditions, and reduced waste disposal costs.[4][5]
The use of highly corrosive and hazardous acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for the final cleavage step in Boc chemistry necessitates specialized, expensive equipment and stringent safety protocols, adding to the overall cost.[6] Furthermore, the disposal of acidic waste is more costly than the disposal of the basic waste generated in Fmoc chemistry.
A key metric for evaluating the environmental impact and, indirectly, the cost of a process is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. On average, solid-phase peptide synthesis (SPPS) has a high PMI, and studies suggest that the solvent usage is a major contributor to this.[7][8] While both methods are solvent-intensive, the milder conditions of Fmoc-SPPS can lead to opportunities for solvent recycling and reduction, potentially lowering the PMI and associated costs.[9]
Quantitative Cost Comparison
| Cost Factor | Boc Chemistry | Fmoc Chemistry |
| Amino Acid Derivatives | Lower initial cost. | Higher initial cost.[5] |
| Reagents | Strong acids (TFA, HF) can be costly and require special handling. | Bases (piperidine) are generally less expensive and easier to handle. |
| Solvents | Often requires chlorinated solvents like DCM. | Primarily uses polar aprotic solvents like DMF and NMP. |
| Waste Disposal | High cost due to hazardous acidic waste. | Lower cost due to less hazardous basic waste. |
| Equipment | Requires specialized, corrosion-resistant equipment for HF cleavage.[6] | Compatible with standard automated synthesizers. |
| Overall Process Efficiency | Can be lower due to harsher conditions and potential side reactions. | Generally higher, with typical coupling yields exceeding 99%.[4] |
Performance and Efficiency: A Tale of Two Chemistries
The choice of chemistry also has a profound impact on the yield and purity of the final peptide product.
Yield and Purity
Fmoc chemistry is widely recognized for its high coupling efficiencies, often exceeding 99% for each amino acid addition.[4] This is crucial for the synthesis of long peptides, where even small inefficiencies at each step can significantly reduce the overall yield. The mild deprotection conditions of the Fmoc strategy also minimize side reactions, leading to a purer crude product that requires less downstream purification.[4]
Boc chemistry, while robust, can be more prone to side reactions due to the repetitive use of strong acids for deprotection. This can lead to lower purity of the crude peptide and necessitate more extensive and costly purification steps. However, for certain hydrophobic or aggregation-prone sequences, Boc chemistry can sometimes offer advantages.[10]
| Performance Metric | Boc Chemistry | Fmoc Chemistry |
| Typical Coupling Yield | High, but can be affected by aggregation. | Generally >99%.[4] |
| Crude Peptide Purity | Can be lower due to side reactions. | Generally higher. |
| Synthesis of Long Peptides | Can be challenging due to cumulative side reactions. | Well-suited for long peptide synthesis.[4] |
| Handling of Sensitive Residues | Harsher conditions can be detrimental. | Milder conditions are advantageous. |
Experimental Workflows
To provide a practical understanding of the two methodologies, the following diagrams illustrate the typical workflows for large-scale Boc and Fmoc SPPS.
Figure 1. High-level workflow for Boc-based Solid-Phase Peptide Synthesis.
Figure 2. High-level workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Experimental Protocols
Large-Scale Boc-SPPS Protocol (Representative)
This protocol outlines a general procedure for large-scale Boc-SPPS. Specific parameters may need optimization based on the peptide sequence and scale.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours in a suitable reaction vessel.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., cesium salt method for Merrifield resin).
-
Synthesis Cycle:
-
Washing: Wash the resin with DCM.
-
Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.[11]
-
Washing: Wash the resin with DCM to remove excess TFA.
-
Neutralization: Neutralize the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM.[12]
-
Washing: Wash the resin with DCM.
-
Coupling: Couple the next Boc-protected amino acid (2-4 equivalents) using an appropriate coupling reagent (e.g., HBTU) and base (e.g., DIEA) in a suitable solvent (e.g., DMF/DCM mixture) for 1-2 hours.[12] Monitor the reaction for completion (e.g., using the Kaiser test).
-
Washing: Wash the resin with DCM and isopropanol.
-
-
Repeat Synthesis Cycle: Repeat the synthesis cycle for each subsequent amino acid in the sequence.
-
Final Cleavage:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the peptide-resin with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole) at low temperature (e.g., 0°C) for 1-2 hours in a specialized HF cleavage apparatus.[11][12]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Large-Scale Fmoc-SPPS Protocol
This protocol provides a step-by-step guide for large-scale Fmoc-SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours in a suitable reaction vessel.
-
First Amino Acid Loading (if not pre-loaded): Couple the first Fmoc-protected amino acid to the resin using a suitable activation method.
-
Synthesis Cycle:
-
Washing: Wash the resin with DMF.
-
Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and dibenzofulvene byproducts.
-
Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling reagent (e.g., HATU) and base (e.g., DIEA) in DMF for 1-2 hours. Monitor the reaction for completion.
-
Washing: Wash the resin with DMF.
-
-
Repeat Synthesis Cycle: Repeat the synthesis cycle for each subsequent amino acid.
-
Final Cleavage and Deprotection:
-
After the final coupling and washing, perform a final Fmoc deprotection.
-
Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide by RP-HPLC.
-
Conclusion: Making the Right Choice for Your Large-Scale Synthesis
The decision between Boc and Fmoc chemistry for large-scale peptide synthesis is a multifaceted one, with cost, efficiency, and environmental considerations playing crucial roles. While Boc chemistry may offer a lower initial investment in terms of raw material costs, the overall cost-effectiveness, higher yields, greater purity, and milder, more environmentally friendly process of Fmoc chemistry often make it the superior choice for the large-scale production of a wide range of peptides.[4]
For projects where the synthesis of hydrophobic or aggregation-prone peptides is a concern, a careful evaluation of both chemistries may be warranted. However, for the majority of large-scale peptide synthesis endeavors, the well-established efficiency, automation compatibility, and more favorable environmental profile of Fmoc-SPPS position it as the industry standard. This guide provides the foundational knowledge and practical protocols to assist researchers and drug development professionals in making an informed decision that aligns with their specific project goals and resource constraints.
References
- 1. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. datainsightsmarket.com [datainsightsmarket.com]
- 8. FMOC and BOC Protected Amino Acids Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
Stability Showdown: Benzyl Ester vs. Tert-Butyl Ester as Carboxylic Acid Protecting Groups
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of multistep organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount to achieving high yields and purity. The choice between different protecting groups for carboxylic acids can significantly impact the success of a synthetic route. This guide provides an in-depth, objective comparison of two of the most widely used carboxylic acid protecting groups: the benzyl (Bn) ester and the tert-butyl (tBu) ester. We will delve into their relative stabilities under various conditions, supported by experimental data, and provide detailed protocols for their cleavage.
Orthogonal Stability: The Key Difference
The primary advantage of using benzyl and tert-butyl esters in conjunction lies in their orthogonal stability. This means that one can be selectively removed in the presence of the other by choosing the appropriate deprotection conditions, a crucial feature in the synthesis of complex molecules with multiple functional groups.
Generally, benzyl esters are stable to a wide range of acidic and basic conditions but are readily cleaved by catalytic hydrogenolysis.[1] In contrast, tert-butyl esters are resistant to hydrogenolysis and basic conditions but are labile to acid.[2] This orthogonal relationship is a cornerstone of many synthetic strategies, including the widely used Boc/Bzl and Fmoc/tBu strategies in solid-phase peptide synthesis.[3]
Data Presentation: A Quantitative Comparison
The following table summarizes the stability and typical performance of benzyl and tert-butyl esters under various conditions. While precise kinetic data for direct comparison is often sequence- and substrate-dependent, the following provides a solid baseline for decision-making.
| Feature | Benzyl (Bn) Ester | Tert-Butyl (tBu) Ester |
| Stability to Acid | Stable to mild acids (e.g., TFA used for Boc deprotection). Cleaved by strong acids (e.g., HBr/AcOH, HF). A cyclopentyl ester is reported to be 14 times more stable than a benzyl ester to 55% TFA in dichloromethane.[2] | Labile to moderately acidic conditions (e.g., TFA, HCl).[1][4] |
| Stability to Base | Generally stable to bases like piperidine used in Fmoc deprotection.[1] | Highly stable to basic conditions.[2][4] |
| Stability to Hydrogenolysis | Labile (cleaved by H₂/Pd/C).[1][5] | Stable.[2] |
| Typical Deprotection Conditions | Catalytic hydrogenolysis (H₂, Pd/C), transfer hydrogenolysis, or strong acids (HF, TFMSA).[1] | Trifluoroacetic acid (TFA) in dichloromethane (DCM).[6] |
| Typical Yields (Peptide Synthesis) | 85-95%[1] | 80-90%[1] |
| Potential Side Reactions | Catalyst poisoning by sulfur-containing compounds. Over-reduction of other functional groups.[1] | Tert-butylation of sensitive residues (e.g., tryptophan, methionine) by the released tert-butyl cation.[1] |
Experimental Protocols: Deprotection Methodologies
To provide a practical comparison, here are detailed protocols for the deprotection of a hypothetical N-protected amino acid, showcasing the distinct methodologies for cleaving a benzyl versus a tert-butyl ester.
Protocol 1: Catalytic Hydrogenolysis of a Benzyl Ester
Objective: To deprotect a C-terminal benzyl ester from an N-protected amino acid.
Materials:
-
N-protected amino acid benzyl ester (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (or an appropriate solvent)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid benzyl ester in methanol to a concentration of approximately 0.1 M.
-
Carefully add 10% Pd/C to the solution.
-
Securely attach a hydrogen-filled balloon to the flask.
-
To ensure an inert atmosphere, evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected N-protected amino acid. Further purification can be performed by crystallization or chromatography if necessary.
Protocol 2: Acid-Mediated Cleavage of a Tert-Butyl Ester
Objective: To deprotect a C-terminal tert-butyl ester from an N-protected amino acid.
Materials:
-
N-protected amino acid tert-butyl ester (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-protected amino acid tert-butyl ester in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents). For complete and rapid deprotection, a 50% TFA in DCM solution is often used.[6]
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or crystallization if necessary.
Mandatory Visualizations
The following diagrams illustrate the orthogonal relationship between benzyl and tert-butyl ester protecting groups and their respective deprotection pathways.
Conclusion
The choice between a benzyl and a tert-butyl ester protecting group is dictated by the overall synthetic strategy, particularly the nature of other functional groups present in the molecule and the reaction conditions anticipated in subsequent steps. Benzyl esters offer robustness towards a range of reagents but require hydrogenolysis for removal, a method that may not be compatible with other reducible functional groups. Tert-butyl esters, while sensitive to acid, provide excellent stability under basic and neutral conditions, making them a cornerstone of the popular Fmoc/tBu strategy in peptide synthesis. A thorough understanding of their respective stabilities and deprotection mechanisms, as outlined in this guide, is crucial for the rational design and successful execution of complex organic syntheses.
References
A Literature-Based Comparison of Peptide Synthesis Yields: Boc-Glu-OBzl vs. Other Glutamic Acid Derivatives
For researchers and professionals in drug development, the choice of amino acid derivatives is critical for the successful synthesis of peptides, directly impacting yield and purity. This guide provides an objective comparison of the performance of Boc-Glu-OBzl with other commonly used glutamic acid derivatives in solid-phase peptide synthesis (SPPS). The comparison is based on principles of different protection strategies and known challenges reported in the literature.
Data Presentation: Comparative Overview of Glutamic Acid Derivatives
While direct head-to-head quantitative yield comparisons for the synthesis of the same peptide using different glutamic acid derivatives are not abundant in the literature, a qualitative and strategic comparison can be made based on the underlying chemistry of the protecting groups. The following table summarizes the key characteristics of commonly used glutamic acid derivatives.
| Derivative | Protection Strategy | Side-Chain Protecting Group | Nα-Deprotection Conditions | Side-Chain Deprotection | Potential Side Reactions Affecting Yield | Typical Applications |
| This compound | Boc/Bzl | Benzyl (Bzl) | Strong acid (e.g., TFA) | Strong acid (e.g., HF, TFMSA) | Pyroglutamate formation, particularly if Gln is at the N-terminus. Side reactions can occur during final cleavage. | Classic peptide synthesis, particularly for hydrophobic sequences. |
| Fmoc-Glu(OtBu)-OH | Fmoc/tBu | tert-Butyl (tBu) | Base (e.g., 20% piperidine in DMF) | Strong acid (e.g., TFA) | Aspartimide formation is a known side reaction, especially in sequences prone to it. The t-butyl cations formed during cleavage can lead to byproducts.[1] | Standard modern peptide synthesis, compatible with acid-sensitive modifications. |
| Fmoc-Glu(OAll)-OH | Fmoc/Allyl | Allyl (All) | Base (e.g., 20% piperidine in DMF) | Palladium catalyst | Glutarimide formation, which can disrupt the synthesis of cyclic peptides. This is sequence-dependent. | On-resin side-chain modification and cyclization. |
| Boc-N-Me-D-Glu(OBzl)-OH | Boc/Bzl | Benzyl (Bzl) | Strong acid (e.g., TFA) | Strong acid (e.g., HF, TFMSA) | Low coupling efficiency due to steric hindrance from the N-methyl group.[2] | Synthesis of peptides with enhanced metabolic stability and conformational constraints. |
Experimental Protocols
The following are representative experimental protocols for the incorporation of this compound and Fmoc-Glu(OtBu)-OH in solid-phase peptide synthesis.
Protocol 1: Incorporation of this compound in Boc/Bzl SPPS
This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support (e.g., Merrifield resin).
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Drain the solution and add a fresh solution of 25-50% TFA in DCM. Agitate the mixture for 20-30 minutes.
-
Filter the resin and wash thoroughly with DCM to remove residual TFA.
-
-
Neutralization:
-
Wash the peptide-resin with isopropanol (IPA) and then with DCM.
-
Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) for 5-10 minutes.
-
Filter and wash the resin with DCM or NMP.
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and a coupling agent like HBTU (3 equivalents) in NMP or dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the activation mixture and allow it to react for 2-5 minutes.
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Protocol 2: Incorporation of Fmoc-Glu(OtBu)-OH in Fmoc/tBu SPPS
This protocol outlines a single coupling cycle for adding Fmoc-Glu(OtBu)-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).
-
Resin Preparation: Place the peptide-resin from the previous cycle in a reaction vessel and wash thoroughly with DMF.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc group.
-
Coupling of Fmoc-Glu(OtBu)-OH:
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, the coupling step should be repeated.
-
Mandatory Visualization
Caption: Workflow for a single coupling cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Orthogonal protection schemes in Boc/Bzl and Fmoc/tBu peptide synthesis strategies.
References
Safety Operating Guide
Proper Disposal of Boc-Glu-OBzl: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical reagents, including the protected amino acid Boc-Glu-OBzl (Nα-Boc-L-glutamic acid γ-benzyl ester). This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Safety and Handling Precautions
While this compound is not classified as a hazardous substance, it is crucial to handle it with care to minimize exposure.[1] Potential, though unconfirmed, hazards include irritation upon inhalation, ingestion, or skin contact.[1][2] Therefore, adherence to standard laboratory safety protocols is essential.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves.
-
Respiratory Protection: A dust respirator should be used, especially when handling the powder form, to avoid inhalation.[1]
-
Body Protection: A lab coat or full suit is recommended.[1]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent contamination and exposure.
-
Small Spills: Carefully use appropriate tools to collect the spilled material and place it into a designated and clearly labeled waste disposal container.[1]
-
Large Spills: Use a shovel to transfer the spilled material into a suitable waste disposal container.[1]
It is imperative to avoid generating dust during the cleanup process.[2] Ensure the disposal container is sealed tightly after the cleanup is complete.
Disposal Procedures
The primary principle for the disposal of this compound is to adhere to all federal, state, and local environmental regulations.[1]
Recommended Disposal Methods:
-
Licensed Professional Waste Disposal Service: The most recommended method is to engage a licensed professional waste disposal company to handle the material.[2] This ensures that the disposal is managed in compliance with all relevant regulations.
-
Chemical Incineration: this compound can be disposed of by burning in a chemical incinerator equipped with an afterburner and a scrubber.[2] This method should only be performed by trained personnel in a facility equipped for such procedures.
Important Considerations:
-
Do not allow the product to enter drains or waterways.[2]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[2]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₁₇H₂₃NO₆ |
| Molecular Weight | 337.37 g/mol |
| CAS Number | 13574-13-5 |
| EC Number | 237-007-5 |
| Storage Temperature | Do not store above 5°C (41°F)[1] |
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Boc-Glu-OBzl
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Boc-Glu-OBzl (Nα-Boc-L-glutamic acid γ-benzyl ester). Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate risks. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Must meet ANSI Z87.1 standards. A face shield should be worn in situations with a significant splash hazard.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for their resistance to a range of chemicals and for their tendency to tear visibly when punctured.[2] Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged.[2] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and kept fully buttoned to protect against minor spills and dust. |
| Respiratory Protection | Not Generally Required | Use in a well-ventilated area is sufficient. If dust generation is unavoidable or if working outside of a fume hood, a NIOSH-approved respirator may be necessary.[1] |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot to protect against spills and falling objects. |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing the risk of exposure and contamination when working with this compound.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be fully aware of its hazards and handling requirements.[1]
-
Designate a Work Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood, to control potential dust and vapors.
-
Assemble all Necessary Materials: Ensure all required equipment, including PPE, weighing instruments, spatulas, and waste containers, are readily accessible within the designated work area.
Handling Procedures
-
Don Appropriate PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: To minimize dust generation, handle the solid material with care. Use a spatula for transfers and weigh the compound on weighing paper or in a suitable container within the fume hood.
-
In Solution: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
Post-Handling and Cleanup
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in a designated hazardous waste container.[3][4][5]
-
Personal Hygiene: Immediately after handling is complete and PPE has been removed, wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid this compound waste and contaminated disposable materials in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[5]
-
Empty Containers: Rinse empty containers three times with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposing of it in the regular trash or according to your institution's guidelines.[3]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: this compound is known to cause serious eye irritation.[1] If contact occurs, immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][7][8][9] Seek immediate medical attention.
-
Skin Contact: If the compound comes into contact with skin, remove any contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][8] Seek medical attention if irritation develops or persists.
-
Inhalation: If dust is inhaled, move the affected individual to fresh air immediately. If breathing becomes difficult, seek medical attention.
-
Ingestion: If this compound is ingested, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: Safe Handling Workflow for this compound.
Caption: Emergency Response for Accidental Exposure.
References
- 1. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. vumc.org [vumc.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. baptisthealthsfl.staywellsolutionsonline.com [baptisthealthsfl.staywellsolutionsonline.com]
- 7. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
